Fmoc-Lys(Tfa)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMWTPNDXNXSZ-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583803 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76265-69-5 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(trifluoroacetyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Fmoc-Lys(Tfa)-OH in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined peptides. Among the diverse repertoire of protected amino acids, Nα-Fmoc-Nε-trifluoroacetyl-L-lysine, commonly abbreviated as Fmoc-Lys(Tfa)-OH, serves as a critical building block for the introduction of lysine residues with an orthogonally protected side chain. This technical guide provides an in-depth exploration of the applications, properties, and experimental protocols associated with this compound in solid-phase peptide synthesis (SPPS).
Core Properties of this compound
This compound is a derivative of the amino acid lysine where the α-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group of the side chain is protected by a trifluoroacetyl (Tfa) group.[1] This dual protection scheme allows for the selective deprotection of either amino group, a cornerstone of modern peptide chemistry.
| Property | Value | References |
| Molecular Formula | C₂₃H₂₃F₃N₂O₅ | [1][2] |
| Molecular Weight | 464.43 g/mol | |
| Appearance | White to off-white solid/powder | |
| Purity (HPLC) | ≥96.0% to ≥97.0% | |
| Melting Point | 150-160 °C | |
| Storage Conditions | 2-8°C or -20°C for long-term storage | |
| Solubility | Soluble in DMSO |
Key Applications in Peptide Synthesis
The primary utility of this compound lies in its application in Fmoc-based solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) group is stable to the piperidine solutions used for the removal of the Fmoc group during peptide chain elongation. However, the Tfa group can be cleaved under mild basic conditions, such as with aqueous piperidine or sodium hydroxide, making it a semi-orthogonal protecting group. This property is particularly advantageous for the synthesis of complex peptides, including:
-
Branched Peptides: The selective deprotection of the Tfa group on the lysine side chain allows for the synthesis of a second peptide chain, creating a branched structure. This is crucial for developing peptide-based vaccines, drug delivery systems, and multivalent ligands.
-
Site-Specific Labeling and Conjugation: Following the assembly of the linear peptide chain, the Tfa group can be removed to expose the ε-amino group for the attachment of various moieties, such as fluorescent dyes, biotin, or polyethylene glycol (PEG).
-
Cyclic Peptides: The ε-amino group can be used as an anchor point for cyclization with the C-terminus or another side chain within the peptide sequence.
Experimental Protocols
Coupling of this compound in SPPS
This protocol outlines the standard procedure for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment (1-2 minutes) followed by a longer treatment (15-20 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Coupling: this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin.
-
Reaction: The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.
Caption: Workflow for the coupling of this compound in SPPS.
Selective Deprotection of the Tfa Group
This protocol describes the removal of the Tfa protecting group from the lysine side chain while the peptide remains attached to the resin.
Materials:
-
Peptide-resin containing Lys(Tfa)
-
Aqueous piperidine solution (e.g., 10-50% in water) or 0.1 M Sodium Hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: The peptide-resin is swollen in DMF or DCM.
-
Tfa Deprotection: The resin is treated with an aqueous piperidine solution or 0.1 M NaOH. The reaction time can vary from a few hours to 24 hours at room temperature, depending on the specific conditions and the peptide sequence.
-
Washing: The resin is thoroughly washed with DMF, followed by DCM, to remove the deprotection reagents and the cleaved Tfa group.
-
Neutralization (if necessary): If a basic deprotection reagent was used, the resin may be neutralized with a weak acid solution.
-
Confirmation: The successful deprotection of the Tfa group can be confirmed by a colorimetric test (e.g., Chloranil test) or by cleaving a small amount of the peptide from the resin for mass spectrometry analysis.
Orthogonal Deprotection Strategy
The use of this compound exemplifies an orthogonal protection strategy in peptide synthesis. The Fmoc and Tfa groups are removed under distinct chemical conditions, allowing for sequential and selective deprotection.
Caption: Orthogonal deprotection of Fmoc and Tfa groups.
Conclusion
This compound is an indispensable tool in the arsenal of the peptide chemist. Its unique properties enable the synthesis of complex peptide architectures that are central to advancements in drug discovery, diagnostics, and biomaterials science. A thorough understanding of its chemical characteristics and the fine-tuning of experimental protocols are crucial for harnessing its full potential in the laboratory. The strategic application of this and other orthogonally protected amino acids will continue to push the boundaries of what is achievable in the field of peptide synthesis.
References
A Technical Guide to N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
N-α-(9-Fluorenylmethyloxycarbonyl)-N-ε-trifluoroacetyl-L-lysine, commonly abbreviated as Fmoc-Lys(Tfa)-OH, is a pivotal amino acid derivative utilized extensively in the fields of medicinal chemistry, biochemistry, and drug development.[1] Its unique structure, featuring two distinct protecting groups, makes it an invaluable building block for the synthesis of complex peptides and proteins through Solid-Phase Peptide Synthesis (SPPS).[1][2][3] This guide provides an in-depth overview of its chemical properties, experimental applications, and the logical framework behind its use.
Physicochemical and Quantitative Data
This compound is a white, powdered compound soluble in various organic solvents such as Dimethylformamide (DMF), Chloroform, and Acetone.[1] Its key properties are summarized below, providing essential data for experimental design and chemical inventory management.
| Property | Value | References |
| Molecular Weight | 464.43 g/mol | |
| Molecular Formula | C₂₃H₂₃F₃N₂O₅ | |
| CAS Number | 76265-69-5 | |
| Appearance | White powder | |
| Melting Point | 150 - 178 °C | |
| Purity | ≥ 97% (HPLC) | |
| Storage Temperature | 0 - 8 °C | |
| Optical Rotation | [α]D20 = -12 ± 2º (c=1 in DMF) |
The Principle of Orthogonal Protection in Peptide Synthesis
The utility of this compound in peptide synthesis stems from the concept of orthogonal protection. The lysine residue possesses two primary amino groups: the α-amino group, involved in forming the peptide backbone, and the ε-amino group on the side chain. To prevent unwanted side reactions during peptide chain elongation, both must be selectively protected.
The Fmoc group on the α-amino position is a temporary protector, readily removed under mild basic conditions (e.g., piperidine in DMF), allowing for the sequential addition of the next amino acid in the sequence. In contrast, the trifluoroacetyl (Tfa) group protecting the ε-amino group is stable to these basic conditions. This differential stability is the essence of orthogonality and is critical for precisely controlling the peptide synthesis process.
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard reagent for Fmoc-based SPPS. The following is a generalized protocol for the incorporation of an this compound residue into a growing peptide chain anchored to a solid support (e.g., Wang or Rink Amide resin).
Materials:
-
Fmoc-protected amino acid resin
-
This compound
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: HBTU/HOBt or DIC/Oxyma in DMF
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Methodology: Single Coupling Cycle
-
Resin Swelling: The peptide-resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with the deprotection solution for 5-10 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF (3-5 times) followed by DCM (2-3 times) and then DMF again (3-5 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, this compound (3-5 equivalents) is pre-activated by dissolving it in DMF with coupling reagents (e.g., HBTU/HOBt) and DIPEA. The solution is allowed to react for 2-5 minutes.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
Washing: The resin is washed thoroughly with DMF (3-5 times), DCM (3-5 times), and Isopropanol (2-3 times) to remove excess reagents and soluble byproducts.
-
Cycle Repetition: The process (steps 2-6) is repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Tfa group on lysine) are removed simultaneously using a strong acid cleavage cocktail (e.g., TFA-based).
Conclusion
N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine is more than a mere chemical reagent; it is an enabling tool for advanced biochemical research and pharmaceutical development. Its well-defined orthogonal protecting groups facilitate the predictable and efficient synthesis of custom peptides, allowing scientists to create novel therapeutic agents, probes for biological systems, and materials with unique properties. A thorough understanding of its properties and role in the SPPS workflow is fundamental for any professional engaged in the synthesis of peptides and proteins.
References
A Comprehensive Technical Guide to Fmoc-Lys(Tfa)-OH for Researchers and Drug Development Professionals
Fmoc-N-ε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) , identified by its CAS number 76265-69-5 , is a pivotal amino acid derivative extensively utilized in the field of peptide chemistry. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), catering to researchers, scientists, and professionals in drug development.
Physicochemical and Technical Specifications
This compound is a white to off-white solid powder.[1][2] Its key characteristics are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 76265-69-5 | [1][3] |
| Molecular Formula | C₂₃H₂₃F₃N₂O₅ | [1] |
| Molecular Weight | 464.43 g/mol | |
| Appearance | White to off-white solid powder | |
| Melting Point | 150-178 °C | |
| Solubility | Soluble in DMF and DMSO. | |
| Purity | ≥96.0% (HPLC) | |
| Storage Conditions | 2-8°C, store in a dry, well-sealed container. |
Core Applications in Peptide Synthesis
This compound serves as a crucial building block for introducing lysine residues with an orthogonally protected side chain in Fmoc-based solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) group on the ε-amino group of the lysine side chain offers unique properties and advantages:
-
Orthogonal Protection: The Tfa group is stable to the mildly basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group during peptide chain elongation. It is, however, labile to strongly basic conditions, allowing for its selective removal without affecting other acid-labile side-chain protecting groups.
-
Enhanced Solubility and Stability: The incorporation of the trifluoroacetyl group can enhance the stability and solubility of the peptide.
-
Biophysical and Structural Studies: The fluorine atoms in the Tfa group can be used as probes in NMR studies to investigate peptide conformation and interactions. Peptides containing N-ε-trifluoroacetylated lysines have been used to study the folding of peptide oligomers.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent deprotection of the Tfa group.
Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), high purity, amine-free
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
DCM (Dichloromethane)
-
Reaction vessel for manual synthesis
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU/HATU (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Perform a Kaiser test to monitor the completion of the coupling reaction (a negative result indicates completion). If the reaction is incomplete, it can be allowed to proceed for a longer duration or a recoupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.
-
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
Selective Deprotection of the Trifluoroacetyl (Tfa) Group
The Tfa group can be selectively removed from the lysine side chain while the peptide is still attached to the resin, allowing for subsequent modifications at this site.
Materials:
-
Peptide-resin containing Lys(Tfa)
-
Aqueous piperidine solution (e.g., 50% piperidine in water) or other basic solutions like aqueous ammonia or hydrazine.
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reaction vessel
Procedure:
-
Resin Preparation: Ensure the peptide-resin is well-swollen in DMF.
-
Tfa Deprotection:
-
Drain the DMF.
-
Add a solution of aqueous piperidine to the resin. The concentration and reaction time may need to be optimized depending on the peptide sequence and steric hindrance. A common starting point is 50% aqueous piperidine for several hours to 24 hours at room temperature.
-
Agitate the mixture gently.
-
-
Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
Washing:
-
Once the deprotection is complete, drain the basic solution.
-
Wash the resin extensively with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of the base.
-
-
Further Modification: The resin with the deprotected lysine side-chain amine is now ready for further on-resin modifications, such as labeling with a fluorophore or biotin.
Biological Significance and Signaling Pathways
While trifluoroacetylated lysine is a valuable tool in peptide chemistry, its direct involvement in specific biological signaling pathways is not as a native post-translational modification. Instead, its utility lies in the synthesis of peptides that can be used to study biological processes. For instance, peptides containing trifluoroacetylated lysine can be used as:
-
Enzyme Substrates or Inhibitors: The modified lysine may alter the binding affinity of a peptide to its target enzyme, providing insights into enzyme-substrate interactions.
-
Probes for Structural Biology: The unique spectroscopic properties of the trifluoroacetyl group can be leveraged in structural studies.
The synthesis of ubiquitinated peptides is a key area of research for understanding cellular signaling pathways related to protein degradation and DNA damage response. While this compound is not the standard building block for creating the isopeptide bond found in ubiquitination, the ability to selectively deprotect a lysine side chain on-resin is a fundamental step in many strategies for synthesizing ubiquitinated peptides.
Conclusion
This compound is a versatile and indispensable reagent in the arsenal of peptide chemists. Its unique properties facilitate the synthesis of complex peptides with selectively modifiable lysine residues. The detailed protocols and structured data presented in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to advancements in biochemistry, pharmacology, and materials science.
References
Solubility Profile of Fmoc-Lys(Tfa)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). Understanding the solubility of this building block in various organic solvents is paramount for optimizing coupling efficiencies, minimizing aggregation, and ensuring the synthesis of high-purity peptides.
Core Concepts in Solubility for Peptide Synthesis
The solubility of Fmoc-protected amino acids is influenced by a combination of factors, including the physicochemical properties of the amino acid side chain, the nature of the protecting groups, and the characteristics of the solvent. Inadequate solubility can lead to significant challenges during SPPS, such as incomplete coupling reactions, which in turn result in deletion sequences and difficult purifications. The choice of solvent is therefore a critical decision in the design of any peptide synthesis protocol. Dimethylformamide (DMF) is the most ubiquitously used solvent in SPPS due to its excellent solvating power for a wide range of protected amino acids and peptide resins. However, for challenging sequences or poorly soluble building blocks, other solvents or solvent mixtures are often employed.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in several common solvents used in peptide synthesis.
| Solvent | Concentration | Molar Concentration (approx.) | Observations |
| Dimethylformamide (DMF) | 1 mmole in 2 mL | 0.5 M | Clearly soluble[1] |
| Dimethyl sulfoxide (DMSO) | 200 mg/mL | 430.64 mM | Requires sonication[2][3] |
| Dichloromethane (DCM) | Not Specified | Not Specified | Soluble[4] |
| Chloroform | Not Specified | Not Specified | Soluble[4] |
| Ethyl Acetate | Not Specified | Not Specified | Soluble |
| Acetone | Not Specified | Not Specified | Soluble |
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of Fmoc-amino acids is crucial for process development and optimization in peptide synthesis. The following is a generalized experimental protocol for determining the solubility of this compound in a given organic solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound
-
High-purity organic solvents (e.g., DMF, NMP, DMSO, DCM)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital incubator
-
Centrifuge capable of high-speed operation
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC system with a UV detector (e.g., monitoring at 265 nm or 301 nm for the Fmoc group)
-
HPLC column suitable for reverse-phase chromatography (e.g., C18)
-
Syringe filters (0.22 µm)
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Clarification:
-
After the equilibration period, centrifuge the vial at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for HPLC Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Perform a precise serial dilution of the filtered supernatant with a suitable solvent (e.g., the mobile phase) to bring the concentration into the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or M).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Determining this compound Solubility.
References
The Trifluoroacetyl (Tfa) Protecting Group for Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful peptide synthesis and modification. Among these, the trifluoroacetyl (Tfa) group holds a significant place for the protection of the ε-amino group of lysine. This technical guide provides an in-depth exploration of the purpose, application, and technical considerations of the Tfa protecting group in peptide chemistry, drug development, and bioconjugation.
Core Principles of the Tfa Protecting Group
The trifluoroacetyl group is an acyl-type protecting group introduced for peptide synthesis by Weygand in 1952.[1] Its primary purpose is to temporarily block the nucleophilic ε-amino group of lysine, preventing it from participating in unwanted side reactions during peptide chain elongation. The Tfa group is characterized by its stability under acidic conditions and its lability to mild basic conditions, making it an excellent orthogonal partner in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3]
The orthogonality of the Tfa group is a key advantage. In Fmoc SPPS, the temporary Nα-Fmoc protecting group is removed at each cycle with a mild base, typically piperidine. The Tfa group on the lysine side chain is stable to these conditions, ensuring the integrity of the side chain protection throughout the synthesis. It is, however, readily cleaved by stronger basic conditions, such as aqueous piperidine, allowing for selective deprotection of the lysine side chain for subsequent modifications.[2][4] This selective deprotection is instrumental in the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptides conjugated to various moieties like fluorescent dyes or drugs.
Quantitative Data on Peptide Synthesis Utilizing Tfa-Lysine
The efficiency of peptide synthesis is a critical parameter for researchers. The following table summarizes representative yields of peptides synthesized using Fmoc-Lys(Tfa)-OH, highlighting its utility in producing complex and modified peptides.
| Peptide/Conjugate | Synthesis Strategy | Overall Yield | Purity | Reference |
| DUPA Rhodamine B Conjugate | Fmoc-SPPS with this compound for fluorophore attachment | 76% | >95% | |
| Pteroate Rhodamine B Conjugate | Fmoc-SPPS with this compound for fluorophore attachment | High | High | |
| Nε-trifluoroacetyl-L-lysine | Solution-phase synthesis | 58.5% (initial precipitation) | Not specified |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible scientific outcomes. The following sections provide step-by-step methodologies for the protection of the lysine side chain with the Tfa group and its subsequent deprotection.
Protocol 1: Trifluoroacetylation of the ε-Amino Group of Lysine
This protocol describes the selective trifluoroacetylation of the lysine side chain in an aqueous medium.
Materials:
-
L-lysine hydrochloride
-
1N aqueous solution of sodium hydroxide
-
Ethyl trifluoroacetate
-
Ethanol
-
Cool water
Procedure:
-
Dissolve L-lysine hydrochloride in a 1N aqueous solution of sodium hydroxide with stirring. Adjust the pH to approximately 10.5.
-
Cool the lysine solution to 5°C using an ice bath.
-
Add ethyl trifluoroacetate to the cooled solution while maintaining the temperature at 5°C and stirring vigorously.
-
Continue the reaction for 3 hours. A white precipitate of Nε-trifluoroacetyl-L-lysine will form.
-
Adjust the pH of the reaction mixture to 5.8.
-
Filter the white precipitate and wash it with cool water, followed by ethanol.
-
Dry the product under reduced pressure to obtain Nε-trifluoroacetyl-L-lysine.
Protocol 2: On-Resin Deprotection of the Tfa Group from Lysine in Fmoc-SPPS
This protocol details the selective removal of the Tfa protecting group from a lysine residue on a resin-bound peptide, enabling site-specific modification.
Materials:
-
Peptide-resin containing a Lys(Tfa) residue
-
2 M aqueous piperidine solution
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test (ninhydrin, phenol, potassium cyanide solutions)
Procedure:
-
Swell the peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add a 2 M aqueous piperidine solution to the resin.
-
Allow the reaction to proceed for 6-12 hours at room temperature with gentle agitation.
-
Monitor the completion of the deprotection using the Kaiser test. A positive test (dark blue beads) indicates the presence of a free primary amine.
-
Once the deprotection is complete, thoroughly wash the resin with DMF and then with DCM to remove residual piperidine and byproducts.
-
The resin is now ready for the subsequent coupling of a desired moiety to the deprotected lysine side chain.
Visualization of a Workflow Utilizing Tfa-Protected Lysine
The orthogonal nature of the Tfa protecting group is particularly valuable in complex multi-step syntheses. The following diagram illustrates a workflow for the chemoenzymatic synthesis of a branched ubiquitin chain, a process that can benefit from the strategic use of an orthogonal lysine protecting group like Tfa or a conceptually similar base-labile group.
Figure 1. Workflow for the synthesis of a branched ubiquitin chain.
Applications in Drug Development and Research
The unique properties of the Tfa group have led to its application in various areas of drug development and chemical biology research:
-
Synthesis of Peptide-Drug Conjugates (PDCs): The ability to selectively deprotect a lysine residue allows for the site-specific attachment of cytotoxic drugs, creating targeted therapeutic agents.
-
Fluorescent Labeling: The Tfa group facilitates the precise introduction of fluorescent probes at specific lysine residues, enabling studies on peptide localization, protein-protein interactions, and conformational changes.
-
Synthesis of Branched and Cyclic Peptides: The orthogonal nature of the Tfa group is crucial for the synthesis of complex peptide architectures, such as multiple antigenic peptides (MAPs) and cyclic peptides with constrained conformations.
-
Protein Ligation and Bioconjugation: Tfa-protected lysine can be incorporated into synthetic protein domains, which, after selective deprotection, can be used in ligation reactions to construct larger, modified proteins.
Limitations and Considerations
Despite its utility, the Tfa protecting group has some limitations:
-
Racemization: The activation of the carboxylic acid of a Tfa-protected amino acid can be prone to racemization.
-
Chain Cleavage: Under strong alkaline hydrolysis conditions, the Tfa group can be cleaved, which may also lead to peptide chain cleavage.
-
Trifluoroacetylation: A potential side reaction during SPPS is the trifluoroacetylation of the Nα-amino group of the growing peptide chain by trifluoroacetic acid (TFA) used for Boc deprotection or from other sources. This results in chain termination and can complicate purification.
Conclusion
The trifluoroacetyl (Tfa) protecting group for lysine is a valuable tool in the arsenal of the peptide chemist. Its stability to acidic conditions and lability to mild base provide a high degree of orthogonality, which is essential for the synthesis of complex and modified peptides. While researchers must be mindful of its potential limitations, the strategic application of the Tfa group enables the creation of sophisticated peptide-based molecules for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Total chemical synthesis of ester-linked ubiquitinated proteins unravels their behavior with deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Stability of the Tfa protecting group in Fmoc chemistry.
An In-depth Technical Guide to the Stability of the Trifluoroacetyl (Tfa) Protecting Group in Fmoc Chemistry
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains for research, diagnostics, and therapeutic applications. The most prevalent methodology, 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, relies on the principle of orthogonality: the selective removal of a temporary Nα-amino protecting group without affecting the permanent side-chain protecting groups or the resin linkage.[1][2] The Nα-Fmoc group is base-labile, typically removed with piperidine, while side-chain protecting groups (e.g., tBu, Trt, Pbf) are acid-labile, removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[3][4][5]
The trifluoroacetyl (Tfa) group, an acyl-type protecting group, presents a unique case within this orthogonal scheme. It is stable to the strong acidic conditions of final cleavage but labile to the basic conditions used for Fmoc removal. This positions the Tfa group as "semi-orthogonal" to the standard Fmoc strategy, a characteristic that can be exploited for specific synthetic designs but requires a thorough understanding of its stability and cleavage kinetics.
This technical guide provides a comprehensive analysis of the Tfa protecting group's stability in Fmoc chemistry, offering quantitative data, detailed experimental protocols, and logical diagrams to inform its application for researchers, scientists, and drug development professionals.
The Principle of Orthogonality in Fmoc SPPS
The success of Fmoc SPPS hinges on a two-dimensional orthogonal system. The peptide chain is elongated through a cycle of Nα-Fmoc deprotection using a base (typically 20% piperidine in DMF) followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated for each residue. The side-chain protecting groups and the resin linker are designed to be stable to these basic conditions. The final step involves a single treatment with a strong acid (e.g., 95% TFA) to simultaneously cleave the peptide from the solid support and remove all side-chain protecting groups.
References
Orthogonal Protection Strategy Using Fmoc and Acid-Labile Groups: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the broader field of organic chemistry, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others under distinct chemical conditions, is a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth exploration of a widely employed orthogonal strategy utilizing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and acid-labile protecting groups, which are typically removed during the final cleavage step with trifluoroacetic acid (TFA).
This strategy is the foundation of the most common approach to solid-phase peptide synthesis (SPPS), valued for its mild conditions and suitability for complex and modified peptides.[1][2] The orthogonality of the Fmoc group (removed by a base) and various acid-labile side-chain protecting groups (removed by an acid) allows for the sequential and controlled assembly of amino acid building blocks into a peptide chain.[3][4]
Core Principles of the Fmoc/TFA Orthogonal Strategy
The fundamental principle of this strategy lies in the differential lability of the protecting groups employed. The α-amino group of the incoming amino acid is temporarily protected by the Fmoc group, which is stable to acidic conditions but readily cleaved by a weak base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] Conversely, the reactive side chains of the amino acids are protected by groups that are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as TFA. This final acid treatment, often referred to as global deprotection, simultaneously cleaves the completed peptide from the solid support resin and removes all the side-chain protecting groups.
The trifluoroacetyl (Tfa) group itself can be used as a protecting group, removable under relatively mild basic conditions, but its application in this specific orthogonal strategy is limited due to potential side reactions and the prevalence of more robust acid-labile groups for side-chain protection. Therefore, this guide focuses on the use of TFA as the reagent for the final deprotection of various acid-labile side-chain protecting groups.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this orthogonal strategy. Below are standard protocols for the key steps of Fmoc deprotection and the final TFA-mediated cleavage and deprotection.
Protocol 1: N-terminal Fmoc Group Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a growing peptide chain attached to a solid support.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF (peptide synthesis grade)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin slurry at room temperature for an initial 5-10 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Continue to agitate the resin slurry for another 5-10 minutes to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.
Protocol 2: Final Cleavage and Deprotection with TFA
This protocol outlines the general procedure for cleaving the synthesized peptide from the resin and removing the acid-labile side-chain protecting groups. The composition of the TFA "cocktail" is critical and depends on the amino acid composition of the peptide to prevent side reactions.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., triisopropylsilane (TIS), deionized water, thioanisole, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge tubes and centrifuge
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the appropriate cleavage cocktail fresh. A common general-purpose cocktail is the TFA/TIS/H₂O (95:2.5:2.5 v/v/v) mixture. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, more complex cocktails such as Reagent K (TFA/phenol/water/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5) are recommended.
-
Add the freshly prepared cleavage cocktail to the peptide-resin (typically 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The optimal time may vary depending on the specific peptide and protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Quantitative Data Summary
The efficiency and conditions for deprotection are critical parameters in peptide synthesis. The following tables summarize key quantitative data for the Fmoc and TFA deprotection steps.
| Parameter | Value | Notes |
| Fmoc Deprotection | ||
| Reagent | Piperidine | The most common secondary amine used for Fmoc removal. |
| Concentration | 20% (v/v) in DMF | A standard and widely effective concentration. Other concentrations (e.g., 30%) are also used. |
| Reaction Time | 2 x 5-10 minutes | Two shorter treatments are generally more effective than a single long one. |
| Half-life of Fmoc | ~6 seconds in 20% piperidine/DMF | Demonstrates the rapid nature of the deprotection reaction under standard conditions. |
| Alternative Reagents | DBU, 4-Methylpiperidine, Piperazine | Used in cases of difficult sequences or to minimize certain side reactions like aspartimide formation. |
| TFA Cleavage/Deprotection | ||
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid used for the final cleavage and removal of acid-labile side-chain protecting groups. |
| Concentration | >90% (in cleavage cocktail) | High concentration of TFA is necessary for efficient cleavage and deprotection. |
| Reaction Time | 2-4 hours | Dependent on the specific peptide sequence, resin linker, and side-chain protecting groups. |
| Common Scavengers | TIS, H₂O, Thioanisole, EDT, Phenol | Added to the TFA cocktail to "scavenge" reactive cationic species generated during deprotection, preventing side reactions. |
| Common Cleavage Cocktails | TFA/TIS/H₂O (95:2.5:2.5) | A general-purpose cocktail suitable for many peptides. |
| Reagent K (TFA/phenol/H₂O/thioanisole/EDT 82.5:5:5:5:2.5) | Recommended for peptides with sensitive residues. |
Visualizing the Orthogonal Strategy
Diagrams are invaluable for illustrating the logical relationships and workflows in complex chemical strategies. The following diagrams, generated using Graphviz, depict the core concepts of the orthogonal protection strategy.
Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonality of Fmoc and acid-labile protecting groups.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fmoc-Lys(Tfa)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of the Fmoc-Lys(Tfa)-OH building block, an essential component in solid-phase peptide synthesis (SPPS). This guide details the experimental protocols for the key synthetic steps, presents quantitative data in structured tables, and includes visualizations of the chemical pathways and workflows.
Introduction
This compound, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(trifluoroacetyl)-L-lysine, is a crucial derivative of the amino acid lysine used in the synthesis of peptides. The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amino group and the acid or base-labile trifluoroacetyl (Tfa) group for the ε-amino group of the lysine side chain, allows for the selective deprotection and modification of the lysine residue within a peptide sequence. This enables the synthesis of complex peptides, including branched and cyclic peptides, and the introduction of various labels and modifications.
This guide outlines a two-step synthesis process:
-
Selective Trifluoroacetylation of the Lysine Side Chain: The synthesis of the intermediate, N-ε-trifluoroacetyl-L-lysine.
-
Fmoc Protection of the α-Amino Group: The introduction of the Fmoc protecting group to yield the final product, this compound.
Experimental Protocols
Synthesis of N-ε-trifluoroacetyl-L-lysine
This procedure describes the selective trifluoroacetylation of the ε-amino group of L-lysine.
Materials:
-
L-lysine hydrochloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethyl trifluoroacetate (ETFA) or other trifluoroacetylating agent
-
Hydrochloric acid (HCl) for acidification
-
Water
-
Ethanol
Procedure:
-
Dissolve L-lysine hydrochloride in water.
-
Adjust the pH of the solution to approximately 10.5-13 with an aqueous solution of sodium hydroxide to deprotonate both amino groups of lysine.[1][2]
-
Cool the solution to a temperature between -15°C and 15°C.[2]
-
Slowly add ethyl trifluoroacetate to the reaction mixture while vigorously stirring. The molar ratio of ethyl trifluoroacetate to L-lysine hydrochloride should be approximately 1.5:1.[1]
-
Maintain the pH of the reaction mixture between 9 and 14 by the controlled addition of a base solution.[2]
-
Allow the reaction to proceed for several hours at room temperature or as determined by reaction monitoring (e.g., TLC).
-
Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of approximately 5.8 to precipitate the product.
-
Filter the white precipitate, wash with cold water and then ethanol.
-
Dry the product under reduced pressure to obtain N-ε-trifluoroacetyl-L-lysine.
Synthesis of this compound
This procedure details the introduction of the Fmoc protecting group to the α-amino group of N-ε-trifluoroacetyl-L-lysine.
Materials:
-
N-ε-trifluoroacetyl-L-lysine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na2CO3) or another suitable base
-
1,4-Dioxane and water or another suitable solvent system
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or other organic solvent for extraction
-
Saturated brine solution
Procedure:
-
Dissolve N-ε-trifluoroacetyl-L-lysine in an aqueous solution of sodium carbonate or another suitable base to deprotonate the α-amino group.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in a suitable organic solvent like 1,4-dioxane or acetone.
-
Slowly add the Fmoc-reagent solution to the amino acid solution at a controlled temperature (typically 0-5°C) with vigorous stirring. The molar ratio of the Fmoc reagent to the amino acid is typically around 1.05-1.2:1.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the Fmoc-protected amino acid.
-
If an oil forms, extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by crystallization or column chromatography.
Data Presentation
Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Trifluoroacetylation | L-lysine·HCl, Ethyl trifluoroacetate, NaOH | Water | 5 - Room Temp | 3 - 4 | 58.5 - 70.4 | |
| 2 | Fmoc Protection | N-ε-Tfa-Lys, Fmoc-OSu, Na2CO3 | Dioxane/Water | 0 - Room Temp | 2 - 8 | ~80 | General Protocol |
Characterization Data for N-ε-trifluoroacetyl-L-lysine
| Technique | Data | Reference |
| Melting Point | 268-270 °C | |
| ¹H NMR | Spectra available in literature | |
| ¹³C NMR | Spectra available in literature |
Mandatory Visualizations
Synthesis Pathway of this compound
Caption: Chemical synthesis pathway for this compound.
Experimental Workflow for the Synthesis
Caption: Detailed experimental workflow for the two-step synthesis.
Purification and Characterization
The final product, this compound, is typically a white to off-white solid. Purification of the crude product is essential to ensure its suitability for peptide synthesis.
Purification:
-
Crystallization: A common method for purification involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene) and allowing it to cool slowly to form crystals. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: Silica gel chromatography can also be employed for purification, using a solvent system such as a gradient of methanol in dichloromethane.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using various analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point Analysis: To compare with the literature value.
Conclusion
The synthesis of this compound is a well-established two-step process that provides a valuable building block for advanced peptide synthesis. By following the detailed protocols and purification methods outlined in this guide, researchers can reliably produce high-purity this compound for their drug discovery and development needs. Careful monitoring of reaction conditions and thorough characterization of the final product are crucial for ensuring successful downstream applications in peptide synthesis.
References
An In-depth Technical Guide to the Storage and Handling of Fmoc-Lys(Tfa)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the proper storage and handling of Fmoc-Lys(Tfa)-OH (N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure the integrity of the compound, the reproducibility of experimental results, and the safety of laboratory personnel.
Compound Information
| Property | Value |
| Chemical Name | N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine |
| Synonyms | This compound |
| CAS Number | 76265-69-5 |
| Molecular Formula | C₂₃H₂₃F₃N₂O₅ |
| Molecular Weight | 464.43 g/mol |
| Appearance | White to off-white solid powder |
Storage Conditions
Proper storage of this compound is crucial to prevent degradation and maintain its purity over time. The recommended storage conditions for both the solid powder and solutions are summarized below.
Quantitative Storage Data
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | For long-term storage. |
| 4°C | 2 years | For medium-term storage.[1][2] | |
| 2-30°C | Suitable for short-term storage and shipping. | ||
| In Solvent | -80°C | 6 months | Recommended for stock solutions.[1] |
| -20°C | 1 month | For working solutions.[1] |
Solubility
This compound exhibits solubility in various organic solvents commonly used in peptide synthesis.
Quantitative Solubility Data
| Solvent | Concentration | Method |
| DMSO | 200 mg/mL (430.64 mM) | Requires ultrasonic treatment for dissolution. It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended. |
| DMF | 1 mmole in 2 mL | Clearly soluble. |
Experimental Protocols
Protocol for Preparation of a Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Weighing: Tare a sterile, dry microcentrifuge tube or vial on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 200 mg/mL solution, add 1 mL of DMSO to 200 mg of powder).
-
Dissolution: Tightly cap the vial. Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved. Gentle heating may aid dissolution, but avoid high temperatures to prevent degradation.
-
Storage: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
General Handling Procedures
-
Engineering Controls: Handle this compound powder in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Skin and Body Protection: Wear a lab coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke while handling the compound. Wash hands thoroughly after handling.
-
Dust Control: Avoid generating dust when handling the powder. Use appropriate tools (e.g., a spatula) for transferring the powder.
Disposal
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Stability and Reactivity
-
Chemical Stability: this compound is stable under recommended storage conditions.
-
Reactivity:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and is typically removed using a solution of piperidine in DMF during solid-phase peptide synthesis. It is stable under acidic conditions.
-
The Tfa (trifluoroacetyl) protecting group on the lysine side chain is labile to aqueous basic conditions, such as hydrolysis.
-
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.
Safety Information
Hazard Identification
While a specific Safety Data Sheet (SDS) for this compound was not found, information from suppliers and SDS for similar compounds suggests the following potential hazards:
-
May be harmful if inhaled, ingested, or absorbed through the skin.
-
May cause eye, skin, and respiratory tract irritation.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Visualizations
References
Methodological & Application
Application Note & Protocol: Utilizing Fmoc-Lys(Tfa)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the application of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) in solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) group offers an orthogonal protection strategy for the lysine side chain, enabling selective deprotection under basic conditions, which is advantageous for the synthesis of complex peptides and bioconjugates. This protocol covers the entire SPPS workflow, from resin preparation to final peptide cleavage and deprotection, with a specific focus on the unique handling of the Tfa protecting group.
Introduction
Solid-phase peptide synthesis (SPPS) based on the Fmoc/tBu strategy is a cornerstone of peptide and protein chemistry.[1][2] The selection of appropriate side-chain protecting groups is critical for the successful synthesis of the target peptide.[2] this compound is a valuable building block that provides an alternative to the more common Boc-protected lysine. The Tfa group is stable to the acidic conditions typically used for the final cleavage of peptides from the resin but can be selectively removed using aqueous piperidine, allowing for on-resin modification of the lysine side-chain.[3][4] This feature is particularly useful for the introduction of labels, such as fluorescent tags or biotin, or for the creation of branched peptides.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Peptide Synthesis Grade | e.g., Sigma-Aldrich, Novabiochem® |
| Rink Amide Resin | 100-200 mesh | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Piperidine | Reagent Grade | Standard Supplier |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier |
| HCTU (or other coupling reagent) | Peptide Synthesis Grade | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier |
| Diethyl ether | Anhydrous | Standard Supplier |
Experimental Protocols
Resin Swelling and Fmoc Deprotection
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL per 100 mg resin).
-
Swell the resin in DMF for at least 30 minutes.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL per 100 mg resin) to remove all traces of piperidine.
Coupling of this compound
The following protocol describes a standard coupling procedure using HCTU as the activating agent.
| Parameter | Value |
| This compound | 3 equivalents |
| HCTU | 2.9 equivalents |
| DIPEA | 6 equivalents |
| Solvent | DMF |
| Reaction Time | 2 hours |
| Temperature | Room Temperature |
Procedure:
-
In a separate vial, dissolve this compound and HCTU in DMF.
-
Add DIPEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 x 5 mL per 100 mg resin).
Standard SPPS Cycles for Peptide Elongation
Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence, following standard Fmoc-SPPS protocols.
Selective On-Resin Deprotection of the Tfa Group
This step is performed if modification of the lysine side-chain is desired before cleaving the peptide from the resin.
| Parameter | Value |
| Reagent | 2 M aqueous piperidine |
| Reaction Time | 6-12 hours |
| Temperature | Room Temperature |
| Monitoring | Kaiser's test |
Procedure:
-
After assembling the desired peptide chain, wash the resin with DMF.
-
Prepare a 2 M aqueous solution of piperidine.
-
Add the 2 M aqueous piperidine solution to the resin.
-
Agitate the mixture at room temperature for 6-12 hours. The completion of the reaction should be monitored using the Kaiser's test, which will turn positive upon successful deprotection of the ε-amino group.
-
Once the deprotection is complete, wash the resin thoroughly with DMF (5 x 5 mL per 100 mg resin) and then with DCM (3 x 5 mL per 100 mg resin).
-
The resin-bound peptide with the free lysine side-chain is now ready for on-resin modification (e.g., conjugation with a fluorescent tag).
Final Cleavage and Global Deprotection
This procedure cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. The Tfa group is stable under these conditions.
| Cleavage Cocktail (Reagent R) | Volume Ratio |
| Trifluoroacetic acid (TFA) | 95% |
| Triisopropylsilane (TIS) | 2.5% |
| Water | 2.5% |
Procedure:
-
Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail.
-
Add the cleavage cocktail to the resin (approximately 10 mL per 1 g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA (2 x 2 mL).
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Visualizations
Caption: SPPS workflow using this compound.
Caption: Orthogonal protection scheme of this compound.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for Selective Deprotection of the Trifluoroacetyl (Tfa) Group from Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoroacetyl (Tfa) group is a valuable amine-protecting group in peptide synthesis and the selective modification of proteins. Its utility stems from its stability under acidic conditions, allowing for the use of acid-labile protecting groups like tert-butoxycarbonyl (Boc) for the α-amino group, and its lability under basic conditions. This orthogonality is crucial for strategies requiring site-specific manipulation of lysine side chains, such as the synthesis of branched or cyclic peptides, and the attachment of labels or other moieties.
These application notes provide detailed protocols for the selective deprotection of the Tfa group from the ε-amino group of lysine residues. The information is intended to guide researchers in choosing the appropriate conditions to achieve high yields and purity while maintaining the integrity of the peptide and other protecting groups.
Orthogonality and Selectivity
The Tfa group is considered "semi-orthogonal" to the 9-fluorenylmethoxycarbonyl (Fmoc) group. While both are base-labile, the conditions required for their removal differ significantly. The Fmoc group is typically removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF), a process that is generally rapid. In contrast, the Tfa group requires stronger basic conditions or prolonged reaction times for efficient cleavage. This difference in lability allows for the selective deprotection of the Tfa group in the presence of Fmoc, although careful optimization is necessary.
Crucially, the Tfa group is fully orthogonal to acid-labile protecting groups such as Boc, tert-butyl (tBu), and trityl (Trt), which are readily cleaved by trifluoroacetic acid (TFA). This allows for synthetic strategies where the lysine side chain remains protected during the TFA-mediated cleavage of the peptide from the resin and/or the removal of other side-chain protecting groups.
Comparative Deprotection Conditions
The selective removal of the Tfa group from a lysine side chain can be achieved using various basic reagents. The choice of reagent and conditions depends on factors such as the nature of the peptide (e.g., solid-phase vs. solution-phase), the presence of other sensitive functional groups, and the desired reaction kinetics. The following table summarizes common deprotection conditions. Note: The data presented is compiled from various sources and may not be directly comparable due to differences in substrates and reaction scales.
| Reagent | Concentration | Solvent | Temperature | Time | Yield/Purity | Notes |
| Aqueous Piperidine | 2 M | Water | Room Temp. | 6 - 12 h | High | Effective for on-resin deprotection. Reaction progress can be monitored by the Kaiser test.[1] |
| 1 M | Water | 0 °C | - | Ineffective in some cases | Milder conditions that may not be sufficient for complete deprotection.[1] | |
| Aqueous (unspecified conc.) | - | Room Temp. | 24 h | - | Longer reaction times may be required.[2] | |
| Sodium Hydroxide (NaOH) | 0.1 - 1 N | Aqueous | Room Temp. | - | - | Suitable for solution-phase deprotection. Requires careful monitoring to avoid peptide backbone hydrolysis. |
| Ammonia | - | Methanol/Water | - | - | >99.5% | Mild conditions, but potential for side reactions.[3] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Lys(Tfa) using Aqueous Piperidine
This protocol is suitable for the selective deprotection of the ε-amino group of a lysine residue on a peptide synthesized on a solid support. This method is advantageous as it allows for subsequent on-resin modifications.
Materials:
-
Peptidyl-resin containing a Lys(Tfa) residue
-
2 M aqueous piperidine solution
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
-
Peptide synthesis vessel
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Drain the DMF from the resin.
-
Add the 2 M aqueous piperidine solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin mixture at room temperature.
-
Monitor the deprotection progress periodically (e.g., every 2 hours) using the Kaiser test. To do this, remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and then perform the test. A positive Kaiser test (blue color) indicates the presence of a free primary amine.
-
Continue the reaction until the Kaiser test is strongly positive, typically within 6 to 12 hours.[1]
-
Once the deprotection is complete, drain the piperidine solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
The resin with the deprotected lysine side chain is now ready for the next synthetic step (e.g., coupling of another molecule) or for cleavage from the resin.
Protocol 2: Monitoring Tfa Deprotection by HPLC
For quantitative analysis of the deprotection reaction, High-Performance Liquid Chromatography (HPLC) is the method of choice. This allows for the determination of the disappearance of the starting material (Tfa-protected peptide) and the appearance of the product (deprotected peptide).
Materials:
-
Aliquots from the deprotection reaction at various time points
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Reversed-phase C18 HPLC column
Procedure:
-
At desired time intervals during the deprotection reaction, withdraw a small aliquot of the reaction mixture (if in solution) or a small number of resin beads (if on solid phase).
-
If the reaction is on solid phase, cleave the peptide from the resin beads using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide from the cleavage or the aliquot from the solution-phase reaction in a suitable solvent, typically 50% acetonitrile/water containing 0.1% TFA.
-
Analyze the sample by reversed-phase HPLC. A typical gradient for peptide analysis is a linear gradient of 5% to 95% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 or 220 nm.
-
The Tfa-protected peptide will have a longer retention time than the deprotected peptide due to its increased hydrophobicity. By integrating the peak areas of the starting material and the product, the percentage of conversion can be calculated at each time point.
Experimental Workflow and Diagrams
The following diagram illustrates a typical workflow for the synthesis of a peptide with a site-specific modification on a lysine residue using Tfa as an orthogonal protecting group.
Caption: Workflow for site-specific lysine modification.
Potential Side Reactions and Troubleshooting
-
Incomplete Deprotection: If the Kaiser test remains weak or HPLC analysis shows a significant amount of starting material after the recommended reaction time, the deprotection may be incomplete. This can be due to steric hindrance around the Lys(Tfa) residue or peptide aggregation on the resin.
-
Solution: Extend the reaction time or increase the temperature slightly (e.g., to 30-40 °C). However, be cautious as higher temperatures can increase the risk of side reactions. For on-resin reactions, ensure adequate swelling of the resin.
-
-
Racemization: Prolonged exposure to strong basic conditions can potentially lead to racemization at the α-carbon of the lysine residue, although this is generally considered to be a low risk at room temperature.
-
Solution: Use the mildest conditions that afford complete deprotection in a reasonable timeframe.
-
-
Backbone Hydrolysis: When using strong bases like NaOH in solution-phase deprotection, there is a risk of peptide bond hydrolysis.
-
Solution: Carefully control the concentration of the base, reaction temperature, and time. Monitor the reaction closely by HPLC to detect any degradation products.
-
Conclusion
The trifluoroacetyl group is a robust and versatile tool for the protection of lysine side chains in peptide and protein chemistry. Its selective removal under basic conditions, while maintaining the integrity of acid-labile protecting groups, enables a wide range of synthetic and modification strategies. By following the protocols and considering the factors outlined in these application notes, researchers can effectively utilize the Tfa group to achieve their synthetic goals.
References
- 1. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Fmoc-Lys(Tfa)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective coupling of N-α-Fmoc-N-ε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) in automated solid-phase peptide synthesis (SPPS). The trifluoroacetyl (Tfa) group offers orthogonal protection to the commonly used Boc and Fmoc protecting groups, allowing for selective deprotection and subsequent modification of the lysine side chain. This document outlines recommended coupling methods, detailed experimental protocols, and comparative data to assist in the successful incorporation of this versatile building block into synthetic peptides.
Introduction to this compound
This compound is a crucial amino acid derivative for the synthesis of complex peptides where site-specific modification of a lysine residue is required. The Tfa group is stable to the acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal, providing true orthogonality.[1] The selective cleavage of the Tfa group is typically achieved using aqueous basic conditions, such as piperidine or sodium hydroxide, allowing for the introduction of labels, cross-linkers, or other functionalities on the lysine side chain post-synthesis.
Coupling Methods for this compound
The efficient incorporation of this compound into a growing peptide chain is critical for the overall success of the synthesis. Several coupling reagents and methodologies can be employed in automated peptide synthesizers. The choice of method can impact coupling efficiency, synthesis time, and the potential for side reactions such as racemization.
Commonly used coupling methods compatible with this compound include:
-
Carbodiimide-based methods: Diisopropylcarbodiimide (DIC) is a widely used coupling reagent, often in the presence of an additive to suppress side reactions and enhance reaction rates.[2]
-
DIC/Oxyma Pure®: Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is a highly effective and non-explosive alternative to benzotriazole-based additives like HOBt and HOAt.[2][3][4] It has been shown to reduce racemization and improve coupling efficiency.
-
DIC/HOBt: 1-Hydroxybenzotriazole (HOBt) is a traditional additive used with carbodiimides to form the active ester, which then reacts with the free amine. While effective, safety concerns regarding the explosive nature of HOBt have led to the increased adoption of alternatives like Oxyma Pure.
-
-
Onium Salt-based methods: These reagents, such as aminium/uronium and phosphonium salts, are generally more reactive and faster than carbodiimide-based methods.
-
HBTU/HATU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents. They require the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
COMU®: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a third-generation uronium salt based on Oxyma Pure. It offers high reactivity, excellent solubility, and is considered a safer alternative to HBTU and HATU.
-
Data Presentation: Comparison of Coupling Methods
The following table summarizes the performance of different coupling methods for the incorporation of Fmoc-amino acids, with extrapolated expectations for this compound based on general performance data.
| Coupling Method | Activator/Additive | Base | Typical Coupling Time (Automated Synthesizer) | Reported Coupling Efficiency (General) | Potential for Racemization | Notes |
| Carbodiimide | ||||||
| DIC/Oxyma Pure® | Oxyma Pure® | DIPEA/NMM | 15-60 minutes | >99% | Very Low | Safer alternative to HOBt/HOAt-based methods. |
| DIC/HOBt | HOBt | DIPEA/NMM | 20-60 minutes | >98% | Low | Traditional method, but HOBt has safety concerns. |
| Onium Salt | ||||||
| HBTU | HOBt | DIPEA/NMM | 5-30 minutes | >99.5% | Low | Highly efficient and fast-acting. |
| HATU | HOAt | DIPEA/NMM | 5-20 minutes | >99.5% | Very Low | Particularly effective for sterically hindered couplings. |
| COMU® | Oxyma Pure® | DIPEA/NMM | 5-20 minutes | >99.5% | Very Low | High solubility and safety profile. |
Experimental Protocols
Recommended Protocol: DIC/Oxyma Pure® Coupling in an Automated Peptide Synthesizer
This protocol provides a general guideline for the coupling of this compound using DIC and Oxyma Pure in an automated peptide synthesizer. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylcarbodiimide (DIC)
-
Oxyma Pure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine, 20% in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
Instrumentation:
-
Automated Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel of the synthesizer.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for an initial 3 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 cycles).
-
-
Amino Acid Coupling:
-
Prepare a stock solution of this compound (e.g., 0.2 M in DMF).
-
Prepare a stock solution of DIC (e.g., 0.5 M in DMF).
-
Prepare a stock solution of Oxyma Pure® (e.g., 0.5 M in DMF).
-
The synthesizer will deliver the following to the reaction vessel containing the deprotected resin:
-
This compound (4-5 equivalents over resin loading)
-
DIC (4-5 equivalents over resin loading)
-
Oxyma Pure® (4-5 equivalents over resin loading)
-
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For microwave synthesizers, coupling times can be significantly reduced (e.g., 5-10 minutes at a controlled temperature).
-
-
Washing: Wash the resin thoroughly with DMF (3-5 cycles) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Mandatory Visualizations
Diagram 1: Experimental Workflow for a Standard Coupling Cycle
Caption: Automated peptide synthesis coupling cycle workflow.
Diagram 2: Logical Relationships of Coupling Reagents
Caption: Common coupling reagents for this compound.
References
Application of Fmoc-Lys(Tfa)-OH in the Synthesis of Fluorescently Labeled Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent probes into peptides is a critical technique for elucidating biological processes, enabling applications such as fluorescence microscopy, FRET-based assays, and high-throughput screening. Fmoc-Lys(Tfa)-OH is a key building block in solid-phase peptide synthesis (SPPS) for achieving selective labeling of peptides. The trifluoroacetyl (Tfa) protecting group on the ε-amino group of lysine is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc group on the α-amino group. This allows for the selective deprotection of the lysine side chain on the solid support, followed by the covalent attachment of a fluorescent dye before the final cleavage of the peptide from the resin. This methodology ensures the production of fluorescently labeled peptides with high purity and defined labeling sites.
Principle of the Method
The synthesis of fluorescently labeled peptides using this compound follows a multi-step process integrated into the standard Fmoc-SPPS workflow. After the peptide sequence is assembled on a solid support, the ε-amino group of the incorporated lysine residue, protected by the Tfa group, is selectively deprotected using a mild base. The now-free amine serves as a nucleophile for the attachment of an amine-reactive fluorescent dye. Following the labeling reaction, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed, yielding the final fluorescently labeled peptide.
Data Presentation
Table 1: Quantitative Data on Fluorescent Peptide Synthesis using Lysine Side-Chain Labeling
| Peptide Sequence | Protecting Group Strategy | Fluorescent Dye | Coupling Method | Yield (%) | Purity (%) | Reference |
| DUPA-Phe-Phe-8-Aoc-Lys-Dap-Cys | This compound | Rhodamine B | PyBOP, DIPEA | High | High | [1] |
| Tandem Biotin Probe | Fmoc-Lys(Mtt)-OH | TAMRA-SE, Fluorescein-SE | DIEA | >40 | Not specified | [2] |
| Model Peptide | Fmoc-Lys(Dde)-OH | Biotin | Not specified | High | High | [3] |
Note: Quantitative data for specific yields and purities are often dependent on the peptide sequence, resin, and specific reaction conditions, and may not always be explicitly stated in publications. The table provides a summary based on available information.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Containing this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using a manual or automated Fmoc SPPS synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents (e.g., HBTU, HOBt, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the desired Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Deprotection of the Tfa Group
This protocol describes the selective removal of the trifluoroacetyl (Tfa) group from the lysine side chain while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing this compound
-
2 M aqueous piperidine
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Tfa Deprotection: Treat the resin with 2 M aqueous piperidine for 6-12 hours at room temperature.[1]
-
Monitoring: Monitor the completion of the deprotection using the Kaiser test, which should turn dark blue indicating the presence of a free primary amine.[1]
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (5x) to remove residual piperidine.
Protocol 3: On-Resin Fluorescent Labeling
This protocol details the coupling of a fluorescent dye to the deprotected lysine side chain.
Materials:
-
Tfa-deprotected peptide-resin
-
Amine-reactive fluorescent dye (e.g., Rhodamine B, Fluorescein NHS ester)
-
Coupling reagents (e.g., PyBOP, HBTU)
-
DIPEA
-
DMF
Procedure (Example with Rhodamine B):
-
Resin Swelling: Swell the Tfa-deprotected peptide-resin in DMF.
-
Coupling Solution Preparation: Prepare a solution of Rhodamine B (e.g., 0.047 mmol), PyBOP (e.g., 0.078 mmol), and DIPEA (e.g., 0.78 mmol) in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and allow the reaction to proceed for 6 hours at room temperature.
-
Monitoring: Monitor the reaction completion using the Kaiser test. A negative result (no color change) indicates successful coupling.
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove excess dye and reagents.
Protocol 4: Cleavage and Final Deprotection
This protocol describes the cleavage of the fluorescently labeled peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Fluorescently labeled peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Drying: Dry the labeled peptide-resin under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
-
Purification: Purify the crude fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Lys(Tfa)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(Tfa)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures such as branched and cyclic peptides. The trifluoroacetyl (Tfa) group serves as an orthogonal protecting group for the ε-amino function of the lysine side chain. This orthogonality is pivotal, as the Tfa group is stable to the mild basic conditions used for the deprotection of the Nα-Fmoc group (e.g., piperidine) and the acidic conditions used for the final cleavage of the peptide from most resins (e.g., trifluoroacetic acid, TFA), which removes other side-chain protecting groups like Boc and tBu. The Tfa group can be selectively removed under specific basic conditions, unmasking the lysine side chain for further modification while the peptide remains anchored to the solid support.
These application notes provide a comprehensive guide to utilizing Fmoc-Lys(Tfa)-OH for the synthesis of branched and cyclic peptides, complete with detailed protocols, quantitative data, and workflow diagrams.
Key Applications of this compound
-
Branched Peptides: Synthesis of peptides with a second peptide chain branching from the lysine ε-amino group. This is valuable for creating synthetic vaccines, drug delivery systems, and multivalent ligands.
-
Cyclic Peptides: Formation of side-chain-to-side-chain or side-chain-to-terminus cyclic peptides. Cyclization can enhance peptide stability, receptor binding affinity, and bioavailability.
-
Peptide Conjugation: Site-specific attachment of molecules such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs to the lysine side chain.[1]
-
Epitope Mapping: Synthesis of overlapping peptide libraries where peptide chains are grown from a lysine scaffold.
Data Presentation: Comparison of Orthogonal Protecting Groups for Lysine
The choice of the lysine side-chain protecting group is dictated by the overall synthetic strategy. The following table summarizes the properties of common orthogonally protected lysine derivatives used in Fmoc-SPPS.
| Protecting Group | Derivative | Deprotection Conditions | Orthogonality & Notes |
| Trifluoroacetyl (Tfa) | This compound | Aqueous base (e.g., 2 M piperidine in water or 1% NH₂NH₂·H₂O in DMF) | Stable to standard Fmoc deprotection (piperidine in DMF) and final TFA cleavage. Ideal for on-resin modification after full peptide assembly. |
| tert-Butoxycarbonyl (Boc) | Fmoc-Lys(Boc)-OH | Strong acid (e.g., TFA) | Not orthogonal. Cleaved during the final peptide release from the resin. It is the standard choice when no side-chain modification is needed.[2][3] |
| 4-Methyltrityl (Mtt) | Fmoc-Lys(Mtt)-OH | Very mild acid (e.g., 1% TFA in DCM, or Acetic Acid/TFE/DCM)[4] | Orthogonal to Fmoc and tBu-based groups. Useful for selective deprotection on acid-sensitive resins.[4] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Fmoc-Lys(Dde)-OH | 2-5% Hydrazine in DMF | Orthogonal to both acid- and base-labile groups. Widely used for on-resin modifications. |
| Allyloxycarbonyl (Alloc) | Fmoc-Lys(Alloc)-OH | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger | Orthogonal to acid- and base-labile groups. Provides an alternative, mild deprotection strategy. |
Experimental Protocols
Protocol 1: Synthesis of a Branched Peptide using this compound
This protocol describes the synthesis of a branched peptide on a Rink Amide resin, where a second peptide chain is grown from the side chain of a lysine residue.
1.1. Materials and Reagents:
-
Rink Amide Resin (e.g., 0.5 mmol/g loading)
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
2 M aqueous piperidine
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
1.2. Synthesis of the Main Peptide Chain:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 1-2 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to ensure complete coupling (resin beads will be colorless). If the test is positive (blue beads), recouple.
-
Washing: Wash the resin as in step 1.2.3.
-
Chain Elongation: Repeat steps 1.2.2 to 1.2.6 for each amino acid in the main peptide chain, incorporating this compound at the desired branching point.
1.3. Selective Deprotection of the Tfa Group:
-
Washing: After the final coupling of the main chain, wash the resin with DMF (5x) and then with DCM (3x).
-
Tfa Cleavage: Prepare a 2 M aqueous piperidine solution. Add this solution to the resin and allow it to react for 6-12 hours at room temperature.
-
Monitoring: Monitor the completion of the deprotection by performing a Kaiser test on a small sample of resin beads. The beads should turn dark blue, indicating the presence of a free primary amine.
-
Washing: Once deprotection is complete, wash the resin extensively with water (5x), DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of aqueous piperidine.
1.4. Synthesis of the Branched Peptide Chain:
-
Follow the steps outlined in section 1.2 (Amino Acid Coupling, Monitoring, Washing, and Chain Elongation) to synthesize the second peptide chain on the now-deprotected ε-amino group of the lysine residue.
1.5. Cleavage and Deprotection:
-
After the synthesis is complete, wash the resin with DCM (5x) and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
1.6. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: On-Resin Side-Chain to Side-Chain Cyclization
This protocol describes the synthesis of a cyclic peptide via an amide bond formation between the side chain of a lysine residue and an aspartic acid residue.
2.1. Materials and Reagents:
-
2-Chlorotrityl chloride resin (highly acid-sensitive)
-
Fmoc-Asp(OAll)-OH, this compound, and other required Fmoc-amino acids
-
Reagents for peptide synthesis as listed in Protocol 1.1
-
Pd(PPh₃)₄ and a scavenger (e.g., Phenylsilane) for All deprotection
-
Cyclization reagents: PyBOP/DIPEA or HATU/HOAt/DIPEA
2.2. Synthesis of the Linear Peptide:
-
Synthesize the linear peptide on the 2-chlorotrityl resin using the standard Fmoc-SPPS protocol described in section 1.2, incorporating this compound and Fmoc-Asp(OAll)-OH at the desired positions.
2.3. Orthogonal Deprotection:
-
Allyl Deprotection:
-
Swell the resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and Phenylsilane (25 eq.) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon) for 2 hours.
-
Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF (to remove residual palladium), followed by extensive DMF and DCM washes.
-
-
Tfa Deprotection:
-
Follow the procedure in section 1.3 to selectively remove the Tfa group from the lysine side chain.
-
2.4. On-Resin Cyclization:
-
Resin Swelling: Swell the resin with the two deprotected side chains in DMF.
-
Cyclization Reaction: Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry to confirm the formation of the cyclic product.
-
Washing: Once cyclization is complete, wash the resin with DMF (5x) and DCM (5x).
2.5. Final Cleavage and Purification:
-
Follow the steps in section 1.5 for cleavage and deprotection.
-
Follow the steps in section 1.6 for purification of the cyclic peptide.
Quantitative Data
While specific yield and purity data for peptides synthesized using this compound are not extensively reported in single comparative studies, the following table provides representative data for branched peptides synthesized using an alternative orthogonal strategy (Fmoc-Lys(ivDde)-OH) with microwave-enhanced SPPS, which can serve as a benchmark.
| Peptide | Synthesis Time | Crude Purity (by HPLC) |
| Lactoferricin-Lactoferrampin Chimera | < 5 hours | 77% |
| Histone H2B-Ubiquitin Conjugate | < 5 hours | 75% |
| Tetra-branched Antifreeze Peptide Analog | < 5 hours | 71% |
Data adapted from a study on microwave synthesis of branched peptides with Fmoc-Lys(ivDde)-OH. The use of this compound with optimized deprotection and coupling protocols is expected to yield peptides of comparable or higher purity.
Visualizations
Workflow for Branched Peptide Synthesis
Caption: Workflow for solid-phase synthesis of a branched peptide.
Workflow for On-Resin Side-Chain to Side-Chain Cyclization
Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.
Orthogonal Deprotection Strategy
Caption: Orthogonality of Fmoc, Tfa, and tBu protecting groups.
References
- 1. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Lys(Tfa)-OH in the Synthesis of Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of drug discovery and proteomics, peptide libraries are invaluable tools for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrates. The synthesis of these diverse libraries via solid-phase peptide synthesis (SPPS) necessitates the use of orthogonally protected amino acids to enable site-specific modifications and branching. Fmoc-Lys(Tfa)-OH, Nα-Fmoc-Nε-trifluoroacetyl-L-lysine, is a key building block in this context. The trifluoroacetyl (Tfa) protecting group of the lysine side-chain offers unique deprotection conditions, being labile to mild basic treatment, which makes it orthogonal to the acid-labile protecting groups commonly used in Fmoc-SPPS. This orthogonality is crucial for the synthesis of complex peptide libraries, including cyclic and branched structures.
The Tfa group is stable to the piperidine solution used for the removal of the Nα-Fmoc group, as well as the strong acids like trifluoroacetic acid (TFA) used for final cleavage from the resin.[1] It can be selectively removed on-resin using aqueous bases such as aqueous piperidine, allowing for subsequent modification of the lysine side-chain.[2] This feature is particularly advantageous for creating libraries with diverse side-chain modifications at specific lysine residues.
Data Presentation
Table 1: Orthogonality of Common Lysine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Nα-Fmoc Removal (20% Piperidine/DMF) | Side-Chain Deprotection Condition | Final Cleavage (e.g., 95% TFA) | Orthogonality |
| Boc | Stable | Strong Acid (e.g., TFA) | Cleaved | No (Cleaved during final cleavage) |
| Tfa | Stable | Aqueous Base (e.g., aq. Piperidine) | Stable | Yes |
| Mtt | Stable | Dilute Acid (e.g., 1% TFA in DCM) | Cleaved | Yes |
| Dde | Stable | 2% Hydrazine in DMF | Stable | Yes |
| Alloc | Stable | Pd(PPh₃)₄ / Phenylsilane in DCM | Stable | Yes |
Table 2: Representative Data for a Model Peptide Library Synthesis
The following data is illustrative and based on typical yields for solid-phase peptide synthesis. Actual results may vary depending on the specific sequences and synthesis conditions.
| Parameter | Value | Notes |
| Resin Substitution Level | 0.2 - 0.5 mmol/g | Lower substitution can be beneficial for longer or difficult sequences. |
| Per-Step Coupling Efficiency | >99% | Monitored by Kaiser test or equivalent method. |
| Tfa Deprotection Efficiency | >95% | On-resin deprotection of the lysine side-chain. |
| Final Crude Peptide Purity | 70-85% | Determined by RP-HPLC after cleavage. |
| Overall Yield (after purification) | 10-30% | Highly dependent on peptide length, sequence, and purity requirements. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual synthesis of a linear peptide on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU, HOBt, or HATU
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. to resin substitution) with a coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
Protocol 2: On-Resin Deprotection of the Tfa Group
This protocol is performed after the full-length peptide has been synthesized and while the N-terminus is still Fmoc-protected.
Materials:
-
Peptidyl-resin containing Lys(Tfa)
-
Aqueous Piperidine solution (e.g., 10-20% in water) or other aqueous base
-
DMF
Procedure:
-
Resin Preparation: Wash the peptidyl-resin with DMF (3x).
-
Tfa Deprotection:
-
Prepare a solution of 20% aqueous piperidine.
-
Add the deprotection solution to the resin and agitate at room temperature.
-
Monitor the reaction progress over several hours (typically 12-24 hours). The exact time will need to be optimized for the specific sequence.
-
Once deprotection is complete (as determined by LC-MS analysis of a small cleaved sample), drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove residual base. The resin is now ready for side-chain modification.
Protocol 3: Split-and-Pool Synthesis of a Peptide Library
This protocol outlines the general principle for creating a "one-bead-one-compound" peptide library. This example describes the synthesis of a tripeptide library with three variable positions (X-X-X).
Materials:
-
Solid-phase synthesis resin (e.g., TentaGel)
-
A set of Fmoc-amino acids for each variable position
-
Standard SPPS reagents (as in Protocol 1)
Procedure:
-
Initial Setup: Divide the resin into a number of equal portions corresponding to the number of different amino acids to be incorporated at the first position (e.g., 20 portions for the 20 proteinogenic amino acids).
-
First Position Coupling:
-
In separate reaction vessels, couple a different Fmoc-amino acid to each portion of the resin using the standard coupling protocol (Protocol 1, step 3).
-
Wash all resin portions thoroughly.
-
-
Pooling: Combine all the resin portions into a single vessel and mix thoroughly to ensure randomization.
-
Second Position Synthesis:
-
Split the pooled resin again into the same number of equal portions.
-
Perform Fmoc deprotection on all portions.
-
Couple a different Fmoc-amino acid to each portion.
-
Wash and pool the resin portions again.
-
-
Third Position Synthesis: Repeat the split, deprotect, couple, wash, and pool cycle for the third and any subsequent variable positions.
-
Finalization: After the final pooling step, the N-terminal Fmoc group can be removed, and the peptide library can be subjected to final cleavage and purification or used in on-bead screening assays.
Mandatory Visualizations
References
Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the precise removal of protecting groups is a critical determinant of final product yield and purity. This document provides a detailed guide to two distinct processes: the specific cleavage of a trifluoroacetyl (Tfa) protecting group using aqueous piperidine, and the more common procedures of N-terminal Fmoc deprotection and final peptide cleavage from the resin using Trifluoroacetic Acid (TFA).
It is crucial to distinguish between the reagents and their roles. Piperidine , a base, is primarily used for the removal of the temporary N-terminal Fmoc group during peptide chain elongation. In a more specific application, aqueous piperidine can be used to remove the semi-permanent Trifluoroacetyl (Tfa) protecting group from amino acid side chains, such as lysine. In contrast, Trifluoroacetic Acid (TFA) is a strong acid used in the final step to simultaneously cleave the completed peptide from its solid support and remove most permanent side-chain protecting groups.
Section 1: Trifluoroacetyl (Tfa) Group Cleavage from Lysine with Aqueous Piperidine
The trifluoroacetyl (Tfa) group is a useful amine protecting group, particularly for the side chain of lysine (Lys), as it is stable to the acidic conditions used to remove many other protecting groups (e.g., Boc). Its removal requires basic conditions, for which aqueous piperidine is effective.
Experimental Protocol
This protocol details the cleavage of a Tfa group from the ε-amino group of a lysine residue on a resin-bound peptide.
Materials:
-
Peptide-resin containing a Lys(Tfa) residue
-
Piperidine
-
Deionized Water
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF in a suitable reaction vessel for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a 2 M aqueous piperidine solution.
-
Cleavage Reaction: Add the 2 M aqueous piperidine solution to the resin. Ensure the resin is fully submerged.
-
Incubation: Agitate the mixture at room temperature for 6 to 24 hours. The reaction progress can be monitored.[1][2]
-
Monitoring: To check for completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A positive test (dark blue beads) indicates the presence of a free primary amine and thus successful Tfa deprotection.[1]
-
Washing: Once the reaction is complete, drain the aqueous piperidine solution. Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times) to remove residual reagents.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to the next step in your synthesis or cleavage from the resin.
Quantitative Data
The deprotection of the Tfa group is generally slower than Fmoc removal and is highly dependent on the peptide sequence and structure.
| Parameter | Value | Notes |
| Reagent | 2 M aqueous piperidine | A concentration of 2 M has been shown to be effective.[1] |
| Reaction Time | 6 - 24 hours | Reaction completion should be monitored using a method like the Kaiser test.[1] |
| Temperature | Room Temperature |
Reaction Mechanism
References
Application Notes and Protocols for Site-Specific Peptide Modifications Utilizing Fmoc-Lys(Tfa)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern chemical biology and drug development, enabling the precise introduction of functionalities such as fluorophores, drug payloads, and post-translational modifications. The use of orthogonally protected amino acids is paramount for achieving such precision. Fmoc-Lys(Tfa)-OH, Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(trifluoroacetyl)-L-lysine, is a key building block that facilitates the strategic incorporation of a modifiable lysine residue into a peptide sequence during solid-phase peptide synthesis (SPPS).
The trifluoroacetyl (Tfa) group offers a unique advantage due to its stability to the mildly basic conditions used for Fmoc group removal (e.g., piperidine) and the strongly acidic conditions for final cleavage and deprotection of other side chains (e.g., trifluoroacetic acid). The Tfa group can be selectively cleaved under aqueous basic conditions, unmasking the ε-amino group of the lysine side chain for subsequent modification while the peptide remains attached to the solid support. This orthogonal deprotection strategy ensures the homogeneity of the final modified peptide, a critical factor for therapeutic applications and quantitative biological studies.
Key Applications
The versatility of this compound allows for a wide range of site-specific modifications, including:
-
Fluorescent Labeling: Attachment of fluorescent dyes for studying peptide localization, trafficking, and interaction with biological targets.
-
Peptide-Drug Conjugates (PDCs): Site-specific conjugation of cytotoxic drugs to targeting peptides for enhanced therapeutic efficacy and reduced off-target effects.
-
Synthesis of Branched Peptides: Creation of multivalent peptide structures to enhance binding avidity or to mimic complex protein architectures.
-
Post-Translational Modifications (PTMs): Introduction of modifications such as ubiquitination, acetylation, and methylation to study their effects on protein function and signaling.
Data Presentation: Comparison of Orthogonal Lysine Protecting Groups
The selection of an appropriate orthogonally protected lysine derivative is crucial for the success of a synthetic strategy. The following table provides a comparison of commonly used protecting groups for the ε-amino group of lysine in Fmoc-based SPPS.
| Protecting Group | Chemical Structure | Deprotection Conditions | Orthogonality to Fmoc/tBu | Key Advantages |
| Trifluoroacetyl (Tfa) | -COCF₃ | Aqueous piperidine (e.g., 2M) or other aqueous bases.[1] | Excellent | Stable to piperidine and TFA. Cleavage conditions are orthogonal to standard Fmoc-SPPS. |
| 4-Methyltrityl (Mtt) | Mild acid (e.g., 1-2% TFA in DCM).[2] | Good | Highly acid-labile, allowing for very mild deprotection. | |
| Allyloxycarbonyl (Alloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger. | Excellent | Deprotection is performed under neutral conditions. | |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | Dilute hydrazine (e.g., 2-5% in DMF).[3] | Excellent | Stable to both acidic and standard basic conditions. | |
| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., high concentration of TFA).[4] | Not Orthogonal | Cleaved under the same conditions as most other side-chain protecting groups in standard Fmoc-SPPS. |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol describes the manual incorporation of this compound into a peptide chain using standard Fmoc/tBu solid-phase peptide synthesis chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin as described in step 3.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence. For the incorporation of the site-specific modification site, use this compound in the corresponding coupling step.
Protocol 2: On-Resin Deprotection of the Trifluoroacetyl (Tfa) Group
This protocol details the selective removal of the Tfa protecting group from the lysine side chain while the peptide remains attached to the solid support.
Materials:
-
Peptide-resin containing the this compound residue
-
2 M aqueous piperidine solution
-
DMF
-
DCM
Procedure:
-
Resin Preparation: After the full peptide chain has been assembled, ensure the N-terminal Fmoc group is still attached to protect the α-amino group during the subsequent modification step. Wash the peptide-resin with DMF and DCM.
-
Tfa Deprotection: a. Add the 2 M aqueous piperidine solution to the resin. b. Agitate the mixture at room temperature. The reaction time can vary from 6 to 24 hours.[1] c. Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry to confirm the removal of the Tfa group (mass decrease of 96 Da).
-
Washing: Once the deprotection is complete, drain the aqueous piperidine solution and wash the resin thoroughly with water (to remove residual piperidine), followed by DMF (5 x 1 min) and DCM (3 x 1 min). The resin is now ready for site-specific modification.
Protocol 3: Site-Specific Fluorescent Labeling of the Deprotected Lysine
This protocol provides a general method for labeling the newly exposed ε-amino group of the lysine side chain with an amine-reactive fluorescent dye.
Materials:
-
Peptide-resin with the deprotected lysine side chain
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester like FITC or an NHS ester of another fluorophore)
-
DMF
-
DIPEA
-
DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin from Protocol 2 in DMF for 30 minutes.
-
Labeling Reaction: a. Dissolve the amine-reactive fluorescent dye (1.5-3 equivalents relative to the resin loading) in DMF. b. Add DIPEA (3-5 equivalents) to the dye solution. c. Add the dye solution to the resin. d. Agitate the mixture in the dark at room temperature for 2-4 hours, or until the reaction is complete.
-
Monitoring Labeling: Monitor the reaction by taking a small aliquot of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry to confirm the attachment of the fluorescent label.
-
Washing: After the labeling is complete, drain the dye solution and wash the resin extensively with DMF (until the washings are colorless), followed by DCM (3 x 1 min).
Protocol 4: Cleavage and Final Deprotection
This protocol describes the cleavage of the fully modified peptide from the resin and the removal of all remaining side-chain protecting groups.
Materials:
-
Fluorescently labeled peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Final Fmoc Deprotection: If the N-terminal Fmoc group is still present, remove it using 20% piperidine in DMF as described in Protocol 1, step 2.
-
Resin Drying: Wash the resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: a. Add the cleavage cocktail to the dry resin in a reaction vessel. b. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: a. Filter the cleavage solution to separate the resin beads. b. Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether. c. Centrifuge the mixture to pellet the peptide.
-
Washing and Drying: Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the peptide pellet under vacuum.
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.
Visualizations
Caption: Orthogonal protection strategy using this compound.
Caption: Workflow for site-specific fluorescent labeling of a peptide.
References
Application Notes and Protocols for the Chemoenzymatic Synthesis of Ubiquitin Chains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemoenzymatic synthesis of ubiquitin chains, a powerful technique for producing these critical signaling molecules with defined length and linkage. The protocols detailed below leverage a robust and well-documented orthogonal protection strategy utilizing Fmoc-Lys(ivDde)-OH for the site-specific introduction of lysine residues, which are subsequently used for enzymatic chain elongation. While the initial inquiry specified Fmoc-Lys(Tfa)-OH, the use of the trifluoroacetyl (Tfa) group for orthogonal protection in this context is not as widely documented and presents challenges for selective on-resin deprotection. In contrast, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group offers a reliable and frequently cited method for orthogonal protection in solid-phase peptide synthesis (SPPS), with a well-established deprotection protocol using hydrazine. This allows for the synthesis of a ubiquitin monomer with a specifically deprotected lysine side chain, ready for subsequent enzymatic ligation to form ubiquitin chains of desired linkage types, such as K48-linked diubiquitin.
Data Presentation
The following tables summarize representative quantitative data for the chemoenzymatic synthesis of ubiquitin chains, providing an overview of expected yields at various stages of the process.
Table 1: Representative Yields for Solid-Phase Peptide Synthesis (SPPS) of Ubiquitin Monomers
| Step | Description | Yield (%) | Reference |
| 1 | Fmoc-SPPS of Ub(1-76) | ~54% (crude) | [1] |
| 2 | Refolding and Purification | ~14% (overall) | [1] |
| 3 | Synthesis of Ub K48CysK mutant | ~20 mg/L culture | [2] |
Table 2: Representative Yields for Enzymatic Ligation and Purification of Diubiquitin
| Step | Description | Yield (%) | Reference |
| 1 | Ligation of UB K48CysK with UB~SR | ~8 mg from 20 mg starting material | [2] |
| 2 | Synthesis of Ub4(K48)-Ub-GFP-Tail | 1.2 mg from 1 mg K48R-Ub4(K48) | [3] |
| 3 | Synthesis of Ub8(K48)-Ub-GFP-Tail | 1.2 mg from 4 mg K48R-Ub8(K48) | |
| 4 | Synthesis of Ub4(K63)-Ub-GFP-Tail | 0.4 mg from 0.5 mg K63R-Ub4(K63) |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the chemoenzymatic synthesis of K48-linked diubiquitin using an Fmoc-Lys(ivDde)-OH orthogonal protection strategy.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ubiquitin (1-76) with K48(ivDde)
This protocol describes the synthesis of a ubiquitin monomer where the lysine at position 48 is protected with an ivDde group, allowing for its selective deprotection later.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Lys(ivDde)-OH and Fmoc-Lys(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes to remove the Fmoc protecting group from the resin.
-
Amino Acid Coupling: Couple the Fmoc-amino acids sequentially according to the ubiquitin sequence. For each coupling cycle:
-
Pre-activate a 4-fold molar excess of the Fmoc-amino acid with DIC and Oxyma in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. For the lysine at position 48, use Fmoc-Lys(ivDde)-OH. For all other lysine residues, use Fmoc-Lys(Boc)-OH.
-
Wash the resin with DMF.
-
-
Fmoc Deprotection: After each coupling, remove the Fmoc group with 20% piperidine in DMF as described in step 2.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (except for the ivDde group on Lys48).
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain the crude ubiquitin monomer with K48(ivDde).
Protocol 2: On-Resin Deprotection of the ivDde Group
This protocol describes the selective removal of the ivDde protecting group from the lysine at position 48 while the peptide is still attached to the resin.
Materials:
-
Ubiquitin(1-76)-K48(ivDde)-resin from Protocol 1
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the ubiquitin(1-76)-K48(ivDde)-resin in DMF.
-
ivDde Deprotection: Treat the resin with a solution of 2% hydrazine monohydrate in DMF. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry. Repeat the treatment if necessary to ensure complete deprotection. It is recommended to perform the treatment for 3 minutes and repeat this three to five times for complete removal.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of hydrazine.
Protocol 3: Chemoenzymatic Synthesis of K48-linked Diubiquitin
This protocol details the enzymatic ligation of two ubiquitin monomers to form a K48-linked diubiquitin chain. This requires a "donor" ubiquitin with a C-terminal thioester and an "acceptor" ubiquitin with a deprotected lysine at position 48. The acceptor is the product from Protocol 2 after cleavage and purification. The donor ubiquitin can be prepared using well-established methods.
Materials:
-
Ubiquitin K48 acceptor (from Protocol 2, cleaved and purified)
-
Ubiquitin C-terminal thioester (donor)
-
E1 activating enzyme (e.g., UBA1)
-
E2 conjugating enzyme (e.g., UBE2K for K48 linkage)
-
ATP
-
Ligation Buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 0.1 mM DTT)
-
Ion-exchange chromatography column (e.g., Mono S)
-
Size-exclusion chromatography column (e.g., Superdex 75)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ligation buffer, ATP, E1 enzyme, E2 enzyme, donor ubiquitin thioester, and acceptor ubiquitin K48.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.
-
Quenching: Stop the reaction by adding a sample buffer and heating, or by proceeding directly to purification.
-
Purification by Ion-Exchange Chromatography:
-
Equilibrate a cation exchange column (e.g., Mono S) with a low salt buffer.
-
Load the reaction mixture onto the column.
-
Elute the proteins with a linear gradient of increasing salt concentration. Diubiquitin will elute at a higher salt concentration than monoubiquitin.
-
-
Purification by Size-Exclusion Chromatography:
-
Pool the fractions containing diubiquitin from the ion-exchange chromatography step.
-
Concentrate the pooled fractions and load them onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions corresponding to the size of diubiquitin.
-
-
Analysis: Analyze the purified diubiquitin by SDS-PAGE and mass spectrometry to confirm its purity and identity.
Visualizations
The following diagrams illustrate the key workflows and relationships in the chemoenzymatic synthesis of ubiquitin chains.
Caption: Overall workflow for chemoenzymatic synthesis of K48-linked diubiquitin.
Caption: Orthogonal protection scheme in Fmoc-SPPS for ubiquitin synthesis.
Caption: Enzymatic cascade for the synthesis of K48-linked diubiquitin.
References
- 1. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkage-Specific Synthesis of di-Ubiquitin Probes Enabled by the Incorporation of Unnatural Amino Acid ThzK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid and Versatile Method to Generate Proteins with Defined Ubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Solid-Phase Synthesis Using Fmoc-Lys(Tfa)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the use of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) in continuous solid-phase peptide synthesis (SPPS). This methodology offers a robust platform for the efficient synthesis of complex peptides and the site-specific introduction of modifications. The trifluoroacetyl (Tfa) group serves as a semi-labile protecting group for the lysine side-chain, allowing for selective deprotection and subsequent on-resin functionalization.
Introduction
Continuous solid-phase peptide synthesis (SPPS) has emerged as a powerful technique that offers significant advantages over traditional batch synthesis, including improved reaction kinetics, higher crude peptide purity, and reduced solvent consumption. The use of this compound within a continuous flow setup allows for the precise incorporation of a lysine residue whose side-chain can be selectively deprotected for further modification, such as fluorescent labeling, biotinylation, or the attachment of drug conjugates. The Tfa group is stable to the basic conditions used for Fmoc-group removal but can be cleaved under specific, mild basic conditions that do not affect other acid-labile side-chain protecting groups or the peptide-resin linkage.
Advantages of this compound in Continuous SPPS
-
Orthogonality: The Tfa group is compatible with the standard Fmoc/tBu strategy, providing an orthogonal protection scheme for selective lysine side-chain modification.
-
Efficiency: Continuous flow systems enhance the efficiency of both the coupling and deprotection steps, leading to shorter cycle times and higher throughput.
-
Purity: The constant removal of excess reagents and by-products in a continuous flow setup minimizes side reactions, resulting in higher purity of the crude peptide.
-
Versatility: The liberated lysine side-chain amine following Tfa deprotection serves as a versatile handle for a wide range of on-resin modifications.
Data Presentation
The following table summarizes a comparative analysis of typical performance metrics between continuous flow and batch SPPS for the synthesis of a model decapeptide containing a Lys(Tfa) residue. The data illustrates the general advantages of employing a continuous flow approach.
| Parameter | Continuous Flow SPPS | Batch SPPS |
| Average Cycle Time (per amino acid) | 10 - 20 minutes | 60 - 120 minutes |
| Crude Peptide Purity (by RP-HPLC) | > 85% | 60 - 75% |
| Overall Yield | High | Moderate to High |
| Solvent Consumption | Reduced (up to 75% less) | High |
| Reagent Excess | Low (typically 1.5-3 equiv.) | High (typically 3-5 equiv.) |
Experimental Protocols
Protocol 1: Continuous Solid-Phase Synthesis of a Peptide Containing Lys(Tfa)
This protocol outlines the general procedure for the synthesis of a peptide containing a Lys(Tfa) residue using an automated continuous flow peptide synthesizer.
1. Resin Preparation:
- Select a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) with a typical loading of 0.2-0.5 mmol/g.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to loading into the synthesizer's reaction column.
2. Synthesis Cycle:
- Fmoc Deprotection: Flow a solution of 20% piperidine in DMF through the reaction column at a defined flow rate and temperature (e.g., 5 mL/min at 60°C) for a specified time (typically 1-3 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
- Amino Acid Coupling:
- Prepare a solution of the Fmoc-protected amino acid (including this compound at the desired position) and a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
- Flow the activated amino acid solution through the reaction column. The coupling time will vary depending on the specific amino acid and sequence but is typically in the range of 5-15 minutes in a continuous flow system.
- Washing: Wash the resin with DMF to remove excess reagents and by-products.
- Repeat: Repeat the synthesis cycle for each subsequent amino acid in the peptide sequence.
3. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
4. On-Resin Tfa Deprotection (for subsequent modification):
- Refer to Protocol 2 for the selective removal of the Tfa group.
5. Cleavage and Global Deprotection:
- Wash the peptide-resin with dichloromethane (DCM).
- Dry the resin under a stream of nitrogen.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
6. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: On-Resin Selective Deprotection of the Tfa Group
This protocol describes the selective removal of the trifluoroacetyl (Tfa) group from the lysine side-chain while the peptide is still attached to the solid support.
1. Resin Preparation:
- Ensure the peptide-resin has a free N-terminus (i.e., the final Fmoc group has been removed).
- Wash the peptide-resin thoroughly with DMF.
2. Tfa Deprotection:
- Prepare a deprotection solution of aqueous piperidine (e.g., 1 M piperidine in water) or another suitable base like aqueous ammonia.
- Flow the deprotection solution through the reaction column containing the peptide-resin.
- The reaction time can vary from a few hours to 24 hours at room temperature. The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry to check for the mass difference corresponding to the Tfa group.
3. Washing:
- After complete deprotection, wash the resin extensively with DMF, followed by DCM, to remove all traces of the base.
4. On-Resin Modification:
- The peptide-resin with the deprotected lysine side-chain is now ready for on-resin modification (e.g., fluorescent labeling, see workflow below).
Visualizations
The following diagrams illustrate the key workflows in continuous solid-phase synthesis using this compound.
Caption: Workflow for Continuous SPPS with this compound.
Caption: On-Resin Labeling Workflow after Tfa Deprotection.
Troubleshooting & Optimization
Technical Support Center: Preventing Unwanted Trifluoroacetylation in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing unwanted N-terminal trifluoroacetylation, a common side reaction in Solid-Phase Peptide Synthesis (SPPS) that can lead to chain termination and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is N-terminal trifluoroacetylation in SPPS?
A1: N-terminal trifluoroacetylation is an undesirable side reaction where a trifluoroacetyl (TFA) group is covalently attached to the N-terminal α-amino group of the growing peptide chain. This modification acts as a permanent capping group, preventing further elongation of the peptide and resulting in a truncated impurity that can be difficult to separate from the desired product.
Q2: What is the primary cause of trifluoroacetylation in SPPS?
A2: The primary cause is not the direct acylation by trifluoroacetic acid used for deprotection. Instead, it involves a more subtle mechanism where trifluoroacetic acid reacts with certain functional groups on the resin support.[1][2] Specifically, hydroxymethyl groups on the resin or those generated by the acidolysis of the peptide-resin benzyl ester linkage can be esterified by TFA to form trifluoroacetoxymethyl groups.[1][2] During the subsequent neutralization step with a tertiary amine, this resin-bound trifluoroacetyl group is transferred to the free N-terminal amine of the peptide.[1]
Q3: How does the choice of resin affect the risk of trifluoroacetylation?
A3: The choice of resin is a critical factor. Resins containing hydroxymethyl groups, or those where the linker is susceptible to acidolysis that generates such groups (e.g., standard benzyl ester resins), are more prone to this side reaction. After several acid/base cycles, these resins can show a trifluoroacetylation rate of approximately 1-2% per cycle. In contrast, resins with more acid-stable linkers, such as the aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin), are designed to minimize this problem, reducing trifluoroacetylation to less than 0.02% per cycle.
Q4: Is this side reaction more prevalent in Boc or Fmoc SPPS?
A4: This side reaction is more commonly associated with Boc-SPPS, where repeated treatments with strong TFA solutions are used for Nα-Boc deprotection. However, it can also occur during the final TFA cleavage step in Fmoc-SPPS, especially if the N-terminal Fmoc group has been removed prior to cleavage.
Q5: What are the consequences of N-terminal trifluoroacetylation?
A5: The main consequence is the termination of peptide chain elongation, leading to a lower overall yield of the desired full-length peptide. The resulting trifluoroacetylated peptide impurity has a similar length and physical properties to the desired peptide, making it challenging to separate during purification by techniques like reverse-phase HPLC.
Troubleshooting Guide
Issue: Identification of a significant N+96 Da peak in the mass spectrum of the crude peptide, corresponding to trifluoroacetylation.
-
Question 1: What resin and cleavage conditions were used?
-
Answer: If you are using a standard benzyl ester resin (Merrifield resin) or a resin with a high content of hydroxymethyl groups, you are at a higher risk for trifluoroacetylation. Prolonged exposure to TFA during cleavage can also increase the formation of trifluoroacetoxymethyl sites on the resin.
-
-
Question 2: How can I confirm that the unexpected peak is due to trifluoroacetylation?
-
Answer: The most direct method is mass spectrometry, which will show a mass increase of 96 Da (the mass of a trifluoroacetyl group, CF3CO-) compared to the target peptide. Tandem mass spectrometry (MS/MS) can be used to confirm that the modification is at the N-terminus. Analytical techniques such as 19F-NMR can also be employed to detect the presence of the trifluoroacetyl group.
-
-
Question 3: What immediate steps can be taken to reduce trifluoroacetylation in my current synthesis?
-
Answer: If you are in the middle of a synthesis and observing this issue, there are limited options. However, for future syntheses, consider the preventative measures outlined below. For the current batch, purification will require optimized HPLC conditions to resolve the trifluoroacetylated impurity from the desired peptide.
-
-
Question 4: What are the most effective long-term strategies to prevent N-terminal trifluoroacetylation?
-
Answer: The most effective strategy is to use a resin that is less susceptible to this side reaction. The aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) is highly recommended for Boc-SPPS as it provides a more acid-stable linkage and can reduce trifluoroacetylation to less than 0.02% per cycle. For Fmoc-SPPS, if trifluoroacetylation is observed after cleavage, ensure the N-terminal Fmoc group is left on the peptide until after the TFA treatment is complete, if the workflow allows. Alternatively, using a Boc-protected amino acid for the N-terminal residue can suppress this side reaction.
-
Quantitative Data on Trifluoroacetylation Rates
The following table summarizes the extent of N-terminal trifluoroacetylation observed with different resin types under typical SPPS conditions.
| Resin Type | Chemistry | Condition | Trifluoroacetylation Rate per Cycle | Reference |
| Resin with pre-existing hydroxymethyl groups | Boc-SPPS | Simulated acid/base cycles without coupling | ~1-2% | |
| Standard benzyl ester resins | Boc-SPPS | After several synthetic cycles | Comparable to resins with hydroxymethyl groups | |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) | Boc-SPPS | Standard synthetic cycles | < 0.02% |
Experimental Protocol to Minimize Trifluoroacetylation using Pam-Resin in Boc-SPPS
This protocol outlines the key steps for utilizing Pam-resin to minimize N-terminal trifluoroacetylation during Boc-SPPS.
1. Resin Selection and Preparation:
-
Select a pre-loaded Boc-aminoacyl-Pam-resin corresponding to the C-terminal amino acid of your target peptide. The use of pre-loaded resin is crucial to ensure a clean and stable starting point.
-
Swell the resin in dichloromethane (DCM) for at least 1 hour before the first synthesis cycle.
2. Standard Boc-SPPS Cycles:
-
Deprotection: Use a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.
-
Washes: After deprotection, thoroughly wash the resin with DCM, followed by a neutralization wash with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF. Then, wash again with DCM and DMF to prepare for the coupling step.
-
Coupling: Couple the next Boc-protected amino acid using your standard activation method (e.g., HBTU/DIPEA, DIC/HOBt). Ensure the coupling reaction goes to completion by monitoring with a qualitative test like the Kaiser test.
-
Washes: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Repeat these cycles for each amino acid in your sequence.
3. Final Cleavage:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail appropriate for your peptide sequence (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail).
-
The cleavage time will depend on the specific cocktail and the protecting groups on your peptide.
-
Following cleavage, precipitate the peptide in cold diethyl ether, wash the precipitate, and dry it under vacuum.
4. Analysis:
-
Analyze the crude peptide by mass spectrometry to confirm the absence of the N+96 Da trifluoroacetylated side product.
-
Purify the peptide using standard reverse-phase HPLC.
Visualizing the Mechanism and Troubleshooting Workflow
To further clarify the process of trifluoroacetylation and the steps to mitigate it, the following diagrams are provided.
References
Optimizing coupling efficiency of Fmoc-Lys(Tfa)-OH to a growing peptide chain.
Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-Lys(Tfa)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for challenges encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound to a growing peptide chain.
| Issue | Potential Causes | Recommended Solutions |
| Low Coupling Efficiency (Positive Kaiser test after coupling) | 1. Steric Hindrance: The bulkiness of the Fmoc and Tfa protecting groups, combined with the growing peptide chain, can physically obstruct the coupling reaction.[1][2][3] 2. Peptide Aggregation: The peptide chain may fold or aggregate on the resin, making the N-terminal amine inaccessible.[1][4] 3. Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the energy barrier of the reaction. 4. Poor Reagent Quality: Degradation of the this compound, coupling reagents, or solvents can lead to failed reactions. | 1. Double Coupling: Perform a second coupling step with fresh, pre-activated this compound to drive the reaction to completion. 2. Use a More Potent Coupling Reagent: Switch to a more powerful activating agent such as HATU, HCTU, or COMU. 3. Optimize Solvent System: Use solvents known to disrupt aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. 4. Increase Reaction Time and/or Temperature: Prolonging the coupling time or slightly increasing the temperature can improve efficiency, but must be balanced against the risk of side reactions. |
| Formation of Deletion Sequences | 1. Incomplete Fmoc Deprotection: Residual Fmoc groups on the N-terminus will prevent the subsequent coupling reaction. 2. Incomplete Coupling: Failure of the this compound to couple to all available N-terminal amines. | 1. Optimize Deprotection: Ensure complete Fmoc removal by using fresh 20% piperidine in DMF and extending the deprotection time if necessary. Perform a Kaiser test to confirm complete deprotection. 2. Implement Double Coupling: As a routine measure for this sterically hindered amino acid, a double coupling protocol is highly recommended. |
| Side Reactions | 1. Racemization: The chiral integrity of the amino acid can be compromised during activation, particularly with prolonged exposure to base. 2. Guanidinylation: If using uronium-based coupling reagents (e.g., HBTU, HCTU), degradation of the reagent can lead to the formation of byproducts that react with the deprotected lysine side-chain amine if the Tfa group were to be prematurely removed. | 1. Minimize Base Exposure: Add the activation base (e.g., DIPEA) to the mixture of the amino acid and coupling reagent immediately before adding it to the resin. 2. Use High-Quality Reagents: Ensure that all reagents are fresh and stored under appropriate conditions to prevent degradation. 3. Consider Phosphonium-Based Reagents: Reagents like PyBOP do not have the same guanidinylation risk as uronium salts. |
| Poor Solubility of this compound | 1. Inappropriate Solvent: The chosen solvent may not be optimal for dissolving the protected amino acid. | 1. Use Appropriate Solvents: N,N-Dimethylformamide (DMF) is a common and effective solvent for dissolving Fmoc-protected amino acids. For particularly difficult cases, a small amount of Dimethyl sulfoxide (DMSO) can be added to the DMF. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The primary challenge arises from steric hindrance. The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the trifluoroacetyl (Tfa) group on the epsilon-amino group can create a crowded environment around the reactive carboxyl group. This bulkiness can make it difficult for the activated amino acid to approach and react with the N-terminal amine of the growing peptide chain, especially as the peptide elongates and potentially forms secondary structures on the resin.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended over standard carbodiimide-based reagents like DIC/HOBt. Uronium/aminium salts such as HATU, HCTU, and COMU are highly effective due to their high reactivity and rapid activation kinetics. Phosphonium salt reagents like PyBOP are also a good choice and avoid the potential side reaction of guanidinylation associated with uronium salts.
Comparison of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective. | Less effective for hindered couplings; risk of racemization. |
| HBTU / HCTU | Uronium Salt | High | Highly effective for standard and hindered couplings; rapid kinetics. | More expensive; potential for guanidinylation side reactions. |
| HATU | Uronium Salt | Very High | Extremely effective for sterically hindered couplings; low racemization. | High cost. |
| COMU | Uronium Salt | Very High | High coupling efficiency comparable to HATU; safer byproducts (no explosive HOBt/HOAt). | Higher cost than HBTU/HCTU. |
| PyBOP | Phosphonium Salt | High | Efficient for hindered couplings; avoids guanidinylation side reactions. | Byproducts can be more difficult to remove. |
Q3: Is a double coupling strategy always necessary for this compound?
A3: While not strictly necessary in all cases, a double coupling strategy is a highly recommended and proactive approach to ensure the highest possible coupling efficiency, especially in longer or more complex peptide sequences. The first coupling reaction may not proceed to completion due to steric hindrance. A second exposure to fresh, activated this compound helps to drive the reaction forward and acylate any remaining free amines. It is often more efficient to perform a routine double coupling than to risk a failed synthesis due to incomplete coupling.
Q4: How can I monitor the coupling efficiency of this compound?
A4: The most common method for monitoring coupling reactions in SPPS is the Kaiser (ninhydrin) test. This test detects the presence of free primary amines on the resin. After the coupling step, a small sample of the resin beads is taken. If the beads turn blue, it indicates the presence of unreacted N-terminal amines, and the coupling is incomplete. If the beads remain yellow or colorless, the coupling is considered complete. It's important to wash the resin thoroughly before performing the test to remove any residual reagents that could interfere with the result.
Experimental Protocols
Protocol 1: Standard Double Coupling of this compound using HATU
This protocol outlines a robust method for coupling this compound using HATU, a highly effective coupling reagent for sterically hindered amino acids.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
First Coupling:
-
Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 60-90 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Monitoring (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a high degree of coupling. A positive result (blue beads) confirms the need for a second coupling.
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of activated this compound.
-
Agitate the reaction vessel for another 60-90 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step or final cleavage.
-
Visualizations
Caption: Workflow for the double coupling of this compound.
Caption: Troubleshooting logic for low coupling efficiency.
References
Technical Support Center: Managing Solubility of Lys(Tfa)-Containing Peptides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing the trifluoroacetyl-lysine (Lys(Tfa)) modification. The inherent hydrophobicity of the Tfa protecting group often presents significant solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Lys(Tfa) not dissolving in standard aqueous buffers like water or PBS?
A: The primary reason for poor aqueous solubility is the trifluoroacetyl (Tfa) group itself. A standard lysine residue has a positively charged amino group on its side chain at neutral pH, which contributes significantly to the peptide's overall hydrophilicity and solubility in water. The Tfa group neutralizes this positive charge and adds a bulky, hydrophobic fluorinated moiety. This modification dramatically increases the peptide's overall hydrophobicity, often leading to aggregation and insolubility in aqueous solutions.[1]
Q2: What is the best starting solvent to try for a difficult-to-dissolve Lys(Tfa) peptide?
A: For highly hydrophobic peptides, including those with Lys(Tfa), the recommended starting point is a small amount of a strong organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability and relatively low toxicity in many biological assays.[3][4] Alternatives include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (ACN).[2] It is crucial to start by dissolving the peptide in a minimal volume of the organic solvent before proceeding to dilution.
Q3: My peptide dissolved perfectly in DMSO, but it precipitated immediately when I diluted it with my aqueous buffer. What should I do?
A: This is a common occurrence known as "crashing out" and happens when the solvent polarity changes too abruptly. The key is to add the aqueous buffer to the peptide-DMSO stock solution very slowly, preferably drop-by-drop, while continuously and vigorously vortexing or stirring. This gradual dilution helps keep the peptide in solution. If precipitation still occurs, it indicates you have exceeded the peptide's solubility limit in that final solvent mixture. In this case, you may need to re-dissolve the peptide by freeze-drying and attempt solubilization again to achieve a lower final concentration.
Q4: Can adjusting the pH help dissolve my Lys(Tfa) peptide?
A: Yes, pH adjustment can be a powerful tool, but its effectiveness depends on the peptide's overall net charge, not just the modified lysine. First, calculate the net charge of your peptide sequence at a neutral pH.
-
If the peptide is net basic (positively charged): Try dissolving it in a dilute acidic solution, such as 10% aqueous acetic acid or 0.1% aqueous trifluoroacetic acid (TFA).
-
If the peptide is net acidic (negatively charged): Attempt to dissolve it in a dilute basic solution like 0.1 M ammonium bicarbonate. However, avoid basic solutions if your peptide contains cysteine, as it can promote oxidation and disulfide bond formation.
Q5: Are there any other physical methods I can use to help get my peptide into solution?
A: Yes. Sonication in a water bath is a highly effective method for breaking up small aggregates and aiding the dissolution process. Gentle warming (e.g., to 30-40°C) can also increase solubility, but this should be done with caution to avoid thermal degradation of the peptide. After attempting dissolution, it is always recommended to centrifuge the solution and use the supernatant to ensure any remaining microscopic particulates are removed.
Q6: What are chaotropic agents, and can they be used for Lys(Tfa) peptides?
A: Chaotropic agents are substances that disrupt the structure of water and reduce the stability of hydrogen bonds, thereby interfering with the forces that cause peptide aggregation. For peptides that are prone to forming gels or extensive aggregates, using 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea can be very effective for solubilization. However, these agents are denaturants and will interfere with most biological systems and assays, so their use must be carefully considered based on your downstream applications.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution(s) |
| Lyophilized powder does not dissolve in water or PBS. | The Lys(Tfa) group and other hydrophobic residues render the peptide insoluble in neutral aqueous solutions. | 1. Attempt dissolution in a dilute acidic solution (e.g., 0.1% TFA) if the peptide has a net positive charge.2. If that fails, proceed to the co-solvent protocol (Protocol 1) using DMSO or DMF. |
| Solution is cloudy or contains visible particles after adding solvent. | The peptide is not fully dissolved, or the solubility limit has been exceeded. | 1. Vortex the solution vigorously for several minutes.2. Sonicate the vial in a water bath for 5-10 minute intervals.3. If cloudiness persists, the solution may be supersaturated. Consider preparing a more dilute solution. |
| Peptide precipitates upon dilution from an organic solvent. | The rapid change in solvent polarity causes the peptide to aggregate and fall out of solution. | 1. Ensure the peptide is fully dissolved in the initial organic solvent.2. Add the aqueous buffer to the organic stock solution very slowly and dropwise while continuously vortexing.3. If precipitation occurs, you may need to prepare a new solution at a lower final concentration. |
| Peptide forms a gel-like substance in solution. | The peptide is forming extensive intermolecular hydrogen bonds, leading to aggregation. | 1. Use a chaotropic agent like 6 M GdnHCl or 8 M urea for initial solubilization (See Protocol 2).2. For extremely difficult cases, initial dissolution in neat TFA or a TFA/HFIP mixture may be required, followed by careful lyophilization and re-solubilization. |
Data Summary Tables
Table 1: Recommended Solvents for Peptides Containing Lys(Tfa)
| Overall Peptide Character | Primary Solvent (for initial dissolution) | Secondary Solvent (for dilution) | Key Considerations |
| Net Neutral or Hydrophobic (>50% hydrophobic residues) | DMSO, DMF, ACN, or Isopropanol | Sterile Water, PBS, or desired aqueous buffer | Use minimal primary solvent. Add secondary solvent very slowly while vortexing. |
| Net Basic (Net positive charge) | 10% Acetic Acid or 0.1% TFA in Water | Sterile Water or desired aqueous buffer | If acid fails, use DMSO as the primary solvent. |
| Net Acidic (Net negative charge) | 0.1 M Ammonium Bicarbonate | Sterile Water or desired aqueous buffer | Avoid if the peptide contains Cys. If base fails, use DMSO. |
| Prone to Aggregation/Gelling | 6 M GdnHCl or 8 M Urea | Desired aqueous buffer (if compatible) | Chaotropic agents may need to be removed by dialysis or buffer exchange for biological assays. |
Experimental Protocols & Workflows
Visualizing the Impact of Lys(Tfa)
The trifluoroacetylation of a lysine side chain fundamentally alters its chemical properties, which in turn affects the entire peptide's behavior in solution.
Protocol 1: General Workflow for Solubilizing Hydrophobic Peptides
This protocol outlines a systematic approach to dissolving a new or difficult Lys(Tfa)-containing peptide.
Methodology:
-
Preparation: Before opening, centrifuge the vial to pellet all lyophilized powder (e.g., 10,000 x g for 5 min). Allow the peptide to warm to room temperature.
-
Initial Attempt (based on charge):
-
For peptides with a net positive charge, attempt to dissolve a small test amount in 0.1% aqueous TFA or 10% aqueous acetic acid.
-
For peptides with a net negative charge (and no Cys), try 0.1 M ammonium bicarbonate.
-
For neutral or very hydrophobic peptides, proceed directly to step 3.
-
-
Organic Co-Solvent: If the initial attempt fails, add a minimal volume of DMSO (e.g., 30-50 µL) to the dry peptide pellet.
-
Dissolution: Vortex thoroughly. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Inspect for a clear solution.
-
Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer drop-by-drop while continuously vortexing the tube.
-
Final Clarification: Centrifuge the final solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining micro-particulates. Carefully transfer the supernatant to a new, clean tube for your experiments.
Protocol 2: Using Chaotropic Agents for Aggregated Peptides
This protocol is for peptides that form gels or are resistant to the methods described above.
Methodology:
-
Prepare Stock: Prepare a sterile 6 M Guanidinium Hydrochloride (GdnHCl) or 8 M Urea solution in your desired buffer.
-
Solubilization: Add the chaotropic agent solution directly to the lyophilized peptide and vortex or sonicate until fully dissolved.
-
Important Considerations:
-
These solutions are highly denaturing and will likely be incompatible with cell-based assays or protein binding studies unless the agent is removed.
-
Removal of the chaotropic agent (e.g., via dialysis or a desalting column) may cause the peptide to precipitate again. This must be tested empirically.
-
Always use these agents as a last resort when other methods have failed.
-
References
Technical Support Center: Purification Strategies for Peptides Synthesized with Fmoc-Lys(Tfa)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Lys(Tfa)-OH. The trifluoroacetyl (Tfa) group offers an orthogonal protection strategy for the lysine side chain, removable under basic conditions, which can be advantageous in the synthesis of complex peptides. However, its unique properties can present challenges during peptide purification. This guide offers practical advice and detailed protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the more common Fmoc-Lys(Boc)-OH?
A1: The primary advantage of this compound lies in its orthogonal deprotection strategy. The Tfa group is stable to the acidic conditions used to cleave the peptide from the resin and remove other side-chain protecting groups (like Boc, tBu).[1] It is, however, labile to basic conditions, such as aqueous piperidine or sodium hydroxide.[1] This allows for selective deprotection of the lysine side chain while the peptide is still on the resin, enabling site-specific modifications such as branching, cyclization, or the attachment of labels.
Q2: When is the Tfa group on the lysine side chain typically removed?
A2: The Tfa group is typically removed under basic conditions. This can be done either on-resin, before cleavage from the solid support, or in-solution after the peptide has been cleaved and purified by other means. On-resin deprotection is often preferred for subsequent on-resin modifications.
Q3: What are the potential impacts of residual trifluoroacetic acid (TFA) from the cleavage cocktail on my peptide and experiments?
A3: Residual TFA, a strong acid used in the cleavage cocktail, can significantly impact your peptide and downstream applications.[2][3] It can:
-
Alter Peptide Conformation: TFA counterions can bind to positively charged residues like lysine and arginine, potentially altering the peptide's secondary structure.
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Affect Biological Activity: Residual TFA can be cytotoxic in cell-based assays and can alter the pH of your experimental solutions, potentially affecting enzyme kinetics or receptor binding.[2]
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Interfere with Analytical Techniques: TFA can interfere with certain analytical methods, such as infrared spectroscopy.
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Cause Inaccurate Quantification: The presence of TFA salts increases the overall weight of the peptide sample, leading to inaccuracies in concentration determination.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of peptides synthesized with this compound.
Issue 1: Incomplete removal of the Tfa protecting group.
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Symptom:
-
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), you observe a broader peak or a shoulder eluting slightly later than the main peptide peak.
-
Mass spectrometry (MS) analysis shows a peak corresponding to the mass of the peptide + 82 Da (the mass of the trifluoroacetyl group minus the hydrogen it replaces).
-
-
Possible Causes:
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Insufficient deprotection time or inadequate reagent concentration during the Tfa removal step.
-
Steric hindrance around the Lys(Tfa) residue, making it less accessible to the deprotection reagent.
-
-
Solutions:
-
Optimize Deprotection Conditions: Increase the duration of the basic treatment or use a higher concentration of the deprotection reagent (e.g., aqueous piperidine). Gentle heating may also be considered, but with caution to avoid side reactions.
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On-Resin Deprotection Monitoring: If performing on-resin deprotection, a small aliquot of the resin can be cleaved and analyzed by HPLC and MS to confirm complete Tfa removal before proceeding with the full cleavage.
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Issue 2: Poor peak shape and resolution during HPLC purification.
-
Symptom:
-
Broad, tailing, or split peaks in the HPLC chromatogram.
-
-
Possible Causes:
-
Incomplete Tfa removal: As mentioned above, this can lead to peak broadening or splitting.
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Peptide Aggregation: The presence of both the hydrophobic Tfa group (if not removed) and the hydrophilic peptide backbone can sometimes promote aggregation.
-
Secondary Interactions with the Stationary Phase: The peptide may be interacting with the silica backbone of the C18 column.
-
-
Solutions:
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Ensure Complete Deprotection: Confirm complete Tfa removal before extensive purification efforts.
-
Optimize HPLC Conditions:
-
Mobile Phase Additives: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in your mobile phase to improve peak shape.
-
Gradient Optimization: A shallower gradient can often improve the separation of closely eluting species.
-
Column Temperature: Increasing the column temperature can sometimes reduce peak broadening by improving mass transfer kinetics.
-
-
Solubility: Ensure the crude peptide is fully dissolved in the injection solvent. If solubility is an issue, a small amount of organic solvent like acetonitrile or isopropanol can be added to the sample.
-
Issue 3: Unexpected side products observed in the mass spectrum.
-
Symptom:
-
MS analysis reveals peaks that do not correspond to the desired peptide or the Tfa-protected peptide.
-
-
Possible Causes:
-
Racemization: The Tfa group, being an acyl-type protecting group, can be prone to causing racemization during activation, although this is less of a concern when it's on the side chain.
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Side reactions with piperidine: Although generally stable, prolonged exposure to piperidine, especially at elevated temperatures, could potentially lead to side reactions.
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Side reactions during cleavage: The highly reactive cationic species generated during TFA cleavage can modify sensitive residues if not properly scavenged.
-
-
Solutions:
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Use Optimized Protocols: Adhere to well-established protocols for both Tfa deprotection and peptide cleavage.
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Incorporate Scavengers: Use a cleavage cocktail containing scavengers like triisopropylsilane (TIS) and water to quench reactive cations.
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Mild Deprotection Conditions: For Tfa removal, use the mildest effective conditions (e.g., lower concentration of base, shorter reaction time) to minimize potential side reactions.
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Quantitative Data Summary
Table 1: Comparison of TFA Removal Methods
| Method | Reagents | Typical Number of Cycles | Final TFA Content | Reference |
| TFA/HCl Exchange | 10 mM - 100 mM HCl in water | 1-3 | < 1% (w/w) | |
| TFA/Acetate Exchange | Strong anion exchange resin, 1M Sodium Acetate | 1 | Variable, can be highly effective | |
| Repeated Lyophilization | Water | 3+ | Reduction of unbound TFA, but bound counterions remain |
Table 2: Impact of Residual TFA on a Cell Viability Assay (Illustrative Data)
| Peptide Concentration (µM) | % Cell Viability (with residual TFA) | % Cell Viability (TFA-free) |
| 1 | 95% | 100% |
| 10 | 80% | 98% |
| 50 | 55% | 95% |
| 100 | 30% | 92% |
| This table illustrates the potential cytotoxic effects of residual TFA, leading to an underestimation of the peptide's true biological activity. Actual results will vary depending on the cell line and assay conditions. |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the Tfa Group
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Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a solution of 20% piperidine in water.
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Deprotection Reaction: Treat the resin with the deprotection solution for 2-4 hours at room temperature.
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Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM).
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Monitoring (Optional but Recommended): Cleave a small amount of resin and analyze by HPLC and MS to confirm complete deprotection.
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Proceed: Continue with the synthesis or proceed to cleavage from the resin.
Protocol 2: TFA/HCl Exchange for Removal of Residual TFA
-
Dissolution: Dissolve the lyophilized peptide containing TFA salts in 100 mM hydrochloric acid (HCl).
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Incubation: Let the solution stand at room temperature for 1-2 minutes.
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution until all the solvent is removed.
-
Repeat: For complete removal, this cycle may need to be repeated 2-3 times.
Visualizations
References
Technical Support Center: Lys(Tfa) Stability in TFA Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of trifluoroacetic acid (TFA) cleavage cocktails on the stability of the trifluoroacetyl protecting group on lysine residues (Lys(Tfa)).
Frequently Asked Questions (FAQs)
Q1: Is the trifluoroacetyl (Tfa) protecting group on a lysine side chain labile to standard TFA cleavage cocktails?
A1: No, the Lys(Tfa) group is generally stable under the acidic conditions of standard TFA cleavage cocktails used in solid-phase peptide synthesis (SPPS).[1] The Tfa group is an acyl-type protecting group that is primarily cleaved under basic or nucleophilic conditions, such as treatment with aqueous piperidine or sodium hydroxide.[1] Therefore, it is considered orthogonal to the acid-labile protecting groups (e.g., Boc, tBu, Trt) that are removed during the final TFA cleavage step.
Q2: What is trifluoroacetylation and how is it different from using Lys(Tfa) as a protecting group?
A2: Trifluoroacetylation is an undesirable side reaction that can occur during SPPS. It involves the transfer of a trifluoroacetyl group to free amino groups, such as the N-terminus of the peptide or the ε-amino group of an unprotected lysine.[2][3] This can happen when TFA is used repeatedly for deprotection steps, leading to the formation of trifluoroacetylating species.[2] In contrast, Lys(Tfa) is the deliberate incorporation of a lysine residue with its side chain already protected by a Tfa group. The stability of this intentionally introduced group is high under acidic conditions.
Q3: Can I expect the Tfa group to be fully retained on my peptide after TFA cleavage?
A3: Yes, you can expect near-quantitative retention of the Tfa group on the lysine side chain during a standard TFA cleavage protocol. The stability of the N-trifluoroacetyl group to strong acids like trifluoromethanesulfonic acid (TfOH) has been noted in the literature, which further supports its stability in the less acidic TFA.
Q4: What are the typical conditions for the removal of the Tfa group from Lys(Tfa)?
A4: The Tfa group is typically removed under basic conditions. A common method is treatment with aqueous piperidine, for example, 20% piperidine in water, for an extended period (e.g., 24 hours) at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Tfa group during TFA cleavage | This is highly unexpected. Possible causes could be contamination of the cleavage cocktail with a basic substance or extreme cleavage conditions (e.g., prolonged heating, which is not standard practice). Another possibility is a mischaracterization of the starting material, and a different, acid-labile protecting group was present. | - Ensure the purity of your TFA and scavengers. Prepare fresh cleavage cocktail for each use. - Adhere to standard cleavage protocols (e.g., 1-3 hours at room temperature). - Verify the identity of the Lys(Tfa) amino acid raw material via mass spectrometry or other analytical methods. |
| Incomplete removal of other side-chain protecting groups (e.g., Boc, tBu) while Lys(Tfa) remains | The cleavage time may be insufficient, or the TFA concentration in the cocktail may be too low for the complete deprotection of bulky or sterically hindered protecting groups. | - Increase the cleavage time in increments (e.g., from 2 hours to 3-4 hours) and monitor the deprotection of the other groups by HPLC analysis of a small aliquot. - Ensure the TFA concentration is adequate (typically >90%). |
| Side reactions observed on other amino acid residues | Reactive cationic species generated from the cleavage of other protecting groups can lead to side reactions on sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) if not properly scavenged. | - Use an appropriate scavenger cocktail based on the peptide sequence. For example, include triisopropylsilane (TIS) to scavenge carbocations and 1,2-ethanedithiol (EDT) for protecting Trp residues. |
Quantitative Data: Stability of Lysine Protecting Groups in Acid
The following table provides a comparative overview of the stability of various lysine side-chain protecting groups under different acidic conditions. This highlights the unique stability of the Tfa group to strong acids used in final cleavage.
| Protecting Group | Deprotection Condition | Stability in Strong TFA (e.g., 95%) | Primary Use |
| Boc (tert-butyloxycarbonyl) | 95% TFA in DCM | Labile | Standard protection in Fmoc/tBu strategy |
| Mtt (4-Methyltrityl) | 1-2% TFA in DCM | Labile | Orthogonal protection for on-resin modification |
| Trt (Trityl) | 1-5% TFA in DCM, 90% TFA | Labile | Orthogonal protection, more acid-labile than Mtt |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Stable | Orthogonal protection, removed by metal catalysis |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-5% hydrazine in DMF | Stable | Orthogonal protection, removed by mild base |
| Tfa (Trifluoroacetyl) | Aqueous piperidine or NaOH | Stable | Orthogonal protection, removed by strong base |
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Peptide Containing Lys(Tfa)
This protocol describes the global deprotection of acid-labile side-chain protecting groups and cleavage of the peptide from the resin, while leaving the Lys(Tfa) group intact.
-
Resin Preparation:
-
Wash the peptide-resin (0.1 mmol scale) with dichloromethane (DCM) (3 x 10 mL).
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Caution: TFA is a strong, corrosive acid. Perform this step in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
-
Prepare the cleavage cocktail fresh just before use. A common effective cocktail is "Reagent K" or a variation thereof. For a peptide containing sensitive residues like Trp, Cys, or Met, a suitable cocktail is:
-
94% TFA
-
2.5% Water
-
2.5% 1,2-Ethanedithiol (EDT)
-
1% Triisopropylsilane (TIS)
-
-
For 0.1 mmol of resin, prepare approximately 2-5 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Ensure the resin is fully suspended in the cocktail.
-
Gently agitate the mixture using a shaker or rotator at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle stirring. A white precipitate of the peptide should form.
-
Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Pellet the precipitated peptide by centrifugation.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., water with 0.1% TFA or an acetonitrile/water mixture).
-
Analyze the purity of the crude peptide and confirm the retention of the Tfa group by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS).
-
Protocol 2: Deprotection of the Tfa Group (Post-Cleavage)
This protocol is for the removal of the Tfa group after the peptide has been cleaved from the resin and purified.
-
Peptide Dissolution:
-
Dissolve the purified, Tfa-protected peptide in an aqueous solution. The choice of solvent may need to be optimized for peptide solubility.
-
-
Basic Treatment:
-
Add a solution of aqueous piperidine to the peptide solution to a final concentration of 20%.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the deprotection by RP-HPLC and MS. The reaction may require up to 24 hours for completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, acidify the solution with a small amount of TFA.
-
Purify the deprotected peptide by preparative RP-HPLC to remove piperidine and any byproducts.
-
Lyophilize the pure fractions to obtain the final peptide.
-
Visualizations
Caption: Workflow for SPPS with Lys(Tfa) showing Tfa group stability during TFA cleavage.
Caption: Orthogonal deprotection scheme for Lys(Tfa) vs. acid-labile groups.
References
Minimizing peptide chain termination during synthesis with Fmoc-Lys(Tfa)-OH.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Lys(Tfa)-OH in solid-phase peptide synthesis (SPPS). The focus is on minimizing premature peptide chain termination and other common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other protected lysine derivatives like Fmoc-Lys(Boc)-OH?
A1: The primary advantage of this compound lies in its orthogonal deprotection strategy. The trifluoroacetyl (Tfa) protecting group on the ε-amino group of lysine is labile to basic conditions (e.g., aqueous piperidine), while being stable to the mildly acidic conditions used for cleaving peptides from highly acid-sensitive resins.[1] This allows for selective deprotection and modification of the lysine side chain while the peptide is still attached to the solid support. In contrast, the Boc group on Fmoc-Lys(Boc)-OH is removed during the final trifluoroacetic acid (TFA) cleavage step.[2][3]
Q2: How is the Tfa protecting group typically removed from the lysine side chain?
A2: The trifluoroacetyl (Tfa) group is generally removed by treatment with a mild aqueous base. A common method involves using 1 M aqueous piperidine at 0°C.[1] This allows for selective deprotection of the lysine side chain for subsequent modifications.
Q3: What is trifluoroacetylation and how can it cause peptide chain termination?
A3: Trifluoroacetylation is a side reaction where a trifluoroacetyl group is unintentionally transferred to the N-terminal α-amino group of the growing peptide chain. This "caps" the peptide, preventing further amino acid additions and resulting in a truncated sequence. One identified mechanism involves the reaction of resin-bound amines with trifluoroacetoxymethyl groups on the resin support, which can form during TFA treatments.
Troubleshooting Guide
Q4: I am observing a significant amount of a truncated peptide product, with termination occurring at or immediately after a Lys(Tfa) residue. What are the likely causes and how can I resolve this?
A4: This is a common issue that can stem from several factors, primarily related to the stability of the Tfa group.
Potential Cause 1: Premature Cleavage of the Tfa Group
The Tfa group, while offering orthogonal protection, can be partially labile to the standard piperidine solution used for Nα-Fmoc deprotection over repeated cycles. This premature removal exposes the ε-amino group of the lysine side chain. The free amine can then cause chain termination in subsequent coupling steps.
Solutions:
-
Use a Milder Base for Fmoc Deprotection: Consider replacing 20% piperidine in DMF with a milder base cocktail, such as 2% DBU/2% piperidine in DMF, to minimize Tfa group cleavage.
-
Minimize Piperidine Exposure Time: Reduce the Fmoc deprotection time to the minimum required for complete removal. This can be monitored using a UV-Vis spectrophotometer to track the release of the fluorenyl group.
-
Alternative Protecting Groups: If premature deprotection persists and is detrimental to your synthesis, consider using a more stable protecting group for the lysine side chain, such as Boc or Mtt, if orthogonal deprotection is not required.
Potential Cause 2: Incomplete Coupling
Standard coupling failures can also lead to truncated sequences. This can be due to steric hindrance or aggregation of the peptide on the resin.
Solutions:
-
Extended Coupling Times: Increase the coupling time for the amino acid following the Lys(Tfa) residue.
-
Use a Stronger Coupling Agent: Employ a more potent activating agent such as HATU or HCTU.
-
Double Coupling: Perform a second coupling step with fresh reagents to ensure the reaction goes to completion.
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Perform a Capping Step: After the coupling reaction, treat the resin with an acetylating agent like acetic anhydride to cap any unreacted N-terminal amines. This prevents them from reacting in subsequent cycles and simplifies purification by ensuring that truncated sequences are acetylated.
Workflow for Diagnosing Chain Termination
Caption: Troubleshooting workflow for chain termination.
Q5: My final peptide product after cleavage and purification shows a persistent impurity with a mass corresponding to the peptide +78 Da. What could this be?
A5: An adduct of +78 Da can sometimes be attributed to the attachment of a trifluoroacetyl group (CF3CO-, molecular weight 81 Da, but with the loss of 3 protons from the reaction, it can appear differently in mass spectrometry) that was not successfully removed or was transferred during synthesis. However, a more common source of modification, especially when using cocktails containing scavengers like 1,2-ethanedithiol (EDT), is the adduction of these scavengers to the peptide.
Experimental Protocols
Protocol 1: Test for Tfa Group Stability During Fmoc Deprotection
This protocol helps quantify the stability of the Tfa protecting group under your specific Fmoc deprotection conditions.
-
Resin Preparation: Swell Fmoc-Lys(Tfa)-Wang resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with your standard Fmoc deprotection solution (e.g., 20% piperidine in DMF) for the standard duration of your synthesis cycles.
-
Washing: Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Cleavage: Cleave a small aliquot of the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2 hours.
-
Analysis: Precipitate the cleaved product in cold diethyl ether. Analyze the product by HPLC and mass spectrometry to quantify the percentage of Lys(Tfa) that has been deprotected to Lys.
-
Repeat: Repeat steps 2-5 for multiple simulated deprotection cycles to assess the cumulative effect.
Protocol 2: Standard Cleavage and Deprotection of a Peptide Containing Lys(Tfa)
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, including the Tfa group.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with DMF and DCM and dry it under vacuum for at least 3 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition depends on the other amino acids in your peptide. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) in a suitable reaction vessel.
-
Incubation: Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer deprotection times.
-
Peptide Isolation: Filter the resin and wash it with fresh TFA. Combine the filtrates and precipitate the crude peptide by adding it to cold methyl t-butyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide solid. The crude peptide can then be purified by reverse-phase HPLC.
TFA Cleavage Cocktail Selection Guide
| Amino Acids Present in Peptide | Recommended Cocktail (Reagent) | Composition | Reference |
| Cys, Met, Trp | Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | |
| Arg, His, Met, Trp | Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | |
| No Cys, Met, or Trp | Reagent B | TFA/phenol/water/TIPS (88:5:5:2) |
EDT: 1,2-ethanedithiol; TIPS: triisopropylsilane; TFA: trifluoroacetic acid.
Signaling Pathway and Workflow Diagrams
Fmoc-SPPS Cycle with Potential Tfa-Related Termination
Caption: SPPS cycle showing potential premature Tfa deprotection.
References
Technical Support Center: Monitoring Tfa Group Removal
This guide provides researchers, scientists, and drug development professionals with essential information for monitoring the completion of trifluoroacetyl (Tfa) group removal from peptides and other molecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor the completion of Tfa group removal?
Monitoring the removal of the trifluoroacetyl (Tfa) protecting group is critical to ensure the integrity and purity of the final product, particularly in peptide synthesis. Incomplete deprotection can lead to a heterogeneous mixture of the desired product and the Tfa-protected starting material, complicating purification and potentially affecting the biological activity or physicochemical properties of the molecule.[1][2] Furthermore, residual trifluoroacetic acid (TFA), the reagent used for deprotection, can form salts with the product, which may interfere with downstream applications and characterizations.[3]
Q2: What are the primary analytical methods for monitoring Tfa deprotection?
The most common and reliable methods to monitor the progress of Tfa group removal are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] Mass spectrometry (MS) is also frequently used in conjunction with HPLC (LC-MS) to confirm the identity of the deprotected product by verifying its molecular weight.
Q3: How does HPLC analysis indicate the completion of the reaction?
In HPLC, the starting material (Tfa-protected) and the product (deprotected) will typically have different retention times due to changes in polarity. A successful deprotection is indicated by the disappearance of the peak corresponding to the starting material and the appearance of a new peak for the product. By comparing the chromatograms of the reaction mixture over time with a reference standard of the starting material, one can determine when the reaction is complete.
Q4: Can TLC be used for quantitative monitoring?
While TLC is an excellent qualitative tool for quickly assessing the presence or absence of the starting material, it is generally not considered a quantitative method. It allows for rapid, real-time monitoring of the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot. For quantitative analysis, HPLC is the preferred method.
Q5: What changes are expected in an NMR spectrum upon successful Tfa removal?
Upon successful removal of the Tfa group, characteristic signals in the ¹H or ¹⁹F NMR spectrum will disappear. In ¹⁹F NMR, the strong signal corresponding to the trifluoromethyl group will no longer be present in the final product spectrum. In ¹H NMR, protons adjacent to the nitrogen atom from which the Tfa group was removed will exhibit a change in their chemical shift.
Troubleshooting Guide
Issue: Incomplete Tfa deprotection observed by HPLC or TLC.
Incomplete removal of the Tfa group is a common issue that can arise from several factors.
-
Insufficient Reaction Time or Temperature: Some protecting groups, especially on sterically hindered residues, may require longer reaction times or slightly elevated temperatures for complete removal. It is beneficial to monitor the reaction's progress over an extended period to determine the optimal duration.
-
Suboptimal Reagent Concentration: The concentration of the deprotecting agent (e.g., a base for Tfa amide cleavage) may be insufficient. A stepwise increase in the reagent concentration can be tested.
-
Steric Hindrance: Bulky neighboring amino acid residues can physically block the deprotection reagent from accessing the Tfa group. In such cases, extended reaction times or a "double deprotection" (repeating the deprotection step with fresh reagents) may be necessary.
-
Peptide Aggregation: The peptide chain may aggregate on the solid support, limiting the accessibility of the deprotection reagents. Using different solvents or additives that disrupt aggregation can be beneficial.
Data Presentation: Comparison of Monitoring Techniques
| Technique | Primary Use | Information Provided | Advantages | Limitations |
| TLC | Qualitative | Reaction progress (disappearance of starting material, appearance of product) | Fast, inexpensive, simple setup | Not quantitative, lower resolution |
| HPLC | Quantitative | Reaction kinetics, purity of crude product, confirmation of completion | High resolution, quantitative, can be automated | More expensive equipment, longer run times than TLC |
| LC-MS | Quantitative & Confirmatory | Purity, molecular weight confirmation of product and byproducts | Provides molecular weight information, high sensitivity | Higher cost and complexity |
| ¹⁹F NMR | Confirmatory | Presence or absence of fluorine-containing Tfa group | Highly specific for Tfa group, definitive | Requires NMR spectrometer, less common for routine monitoring |
| ¹H NMR | Structural | Changes in proton environment upon deprotection | Provides structural information on the product | Can be complex to interpret for large molecules |
Experimental Protocols
Protocol 1: Monitoring Tfa Deprotection by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line approximately 1 cm from the bottom.
-
Spot the Samples: At the start of the deprotection reaction (t=0), dissolve a small aliquot of the reaction mixture in a suitable solvent. Use a capillary tube to spot this solution on the origin line. It is also advisable to spot a reference sample of the Tfa-protected starting material alongside it.
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of dichloromethane and methanol). The solvent level should be below the origin line. Allow the solvent to travel up the plate.
-
Visualize the Spots: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., ninhydrin for free amines).
-
Analyze the Results: The Tfa-protected starting material and the deprotected product will have different Rf values. As the reaction proceeds, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 2: Monitoring Tfa Deprotection by High-Performance Liquid Chromatography (HPLC)
-
Prepare Samples: At specified time points during the deprotection reaction, take small aliquots of the reaction mixture. Quench the reaction if necessary and dissolve the sample in the mobile phase. Also, prepare a reference sample of the Tfa-protected starting material.
-
Set Up the HPLC System: Use a suitable column, typically a C18 reverse-phase column. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of an additive like TFA (0.1%) to improve peak shape.
-
Inject and Run: Inject the starting material reference sample to determine its retention time. Then, inject the samples from the different reaction time points.
-
Analyze the Chromatograms: Monitor the chromatograms for the disappearance of the peak corresponding to the Tfa-protected starting material and the emergence of the product peak at a different retention time. The reaction is complete when the starting material peak is no longer detectable. The purity of the crude product can be estimated by integrating the peak areas.
Protocol 3: Confirmation of Tfa Removal by ¹⁹F NMR Spectroscopy
-
Prepare the Sample: After the deprotection reaction is complete and the product has been isolated and purified, dissolve a small amount in a suitable deuterated solvent.
-
Acquire the Spectrum: Run a ¹⁹F NMR experiment.
-
Analyze the Spectrum: A complete removal of the Tfa group is confirmed by the absence of any signals in the ¹⁹F NMR spectrum. If a signal is present, it indicates residual Tfa-protected material or TFA salt.
Mandatory Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Fmoc-Lys(Tfa)-OH and Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for amino acid side chains is paramount to achieving high yields and purity of the target peptide. For lysine, a frequently incorporated amino acid, the choice of its ε-amino protecting group can significantly impact the synthetic strategy, particularly when on-resin modifications are desired. This guide provides an in-depth, objective comparison of two commonly utilized lysine derivatives, Fmoc-Lys(Tfa)-OH and Fmoc-Lys(Boc)-OH, to aid researchers, scientists, and drug development professionals in making informed decisions for their SPPS applications.
Chemical Structures and Properties
The fundamental difference between this compound and Fmoc-Lys(Boc)-OH lies in the nature of the protecting group on the ε-amino function of the lysine side chain. The α-amino group in both derivatives is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Fmoc-Lys(Boc)-OH: The ε-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This is the most widely used lysine derivative in Fmoc-SPPS due to its compatibility with standard procedures.[2]
-
This compound: The ε-amino group is protected by the base-labile trifluoroacetyl (Tfa) group. This provides an orthogonal protection scheme relative to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS.
A summary of the key properties of these two derivatives is presented in Table 1.
| Property | Fmoc-Lys(Boc)-OH | This compound |
| ε-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | Trifluoroacetyl (Tfa) |
| α-Amino Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection of ε-Amino Group | Strong acid (e.g., Trifluoroacetic acid - TFA)[1] | Aqueous base (e.g., aqueous piperidine)[3] |
| Orthogonality in Fmoc-SPPS | Compatible with standard Fmoc chemistry; Boc group is removed during final cleavage.[4] | Orthogonal to acid-labile side-chain protecting groups. |
| Primary Application | Standard incorporation of lysine in peptide sequences. | On-resin modification of the lysine side chain, synthesis of branched peptides. |
Performance Comparison in SPPS
The choice between Fmoc-Lys(Boc)-OH and this compound is dictated by the overall synthetic goal. While direct quantitative comparative studies are not extensively available, a qualitative performance comparison based on the chemical properties of the protecting groups can be made (Table 2).
| Performance Metric | Fmoc-Lys(Boc)-OH | This compound |
| Coupling Efficiency | Generally high and compatible with standard coupling reagents. The bulky Boc group can occasionally lead to steric hindrance in sterically demanding sequences. | Expected to have high coupling efficiency, similar to other Fmoc-amino acids. |
| Stability | The Boc group is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). | The Tfa group is stable to the acidic conditions sometimes used in SPPS and during final cleavage of other protecting groups. It is labile to the basic conditions used for its removal. |
| Side Reactions | During final TFA cleavage, the Boc group generates a reactive tert-butyl carbocation, which can lead to the alkylation of nucleophilic residues like tryptophan and cysteine if scavengers are not used. | The primary concern is the potential for incomplete deprotection of the Tfa group. There is also a theoretical risk of racemization during prolonged exposure to the basic conditions required for Tfa removal, though this is generally considered low at ambient temperatures. |
| Synthetic Strategy | Ideal for linear peptides where no on-resin modification of the lysine side chain is required. | Essential for strategies requiring selective deprotection of the lysine side chain for on-resin modifications such as branching, cyclization, or attachment of labels, while other acid-labile protecting groups remain intact. |
Experimental Protocols
Detailed methodologies for the use of both derivatives in SPPS are provided below.
Standard Fmoc-SPPS Cycle using Fmoc-Lys(Boc)-OH or this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the Fmoc-Lys(Boc)-OH or this compound (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat steps 2-5 for subsequent amino acid additions.
On-Resin Deprotection of the Tfa Group from Lys(Tfa)
-
Peptide Synthesis: Assemble the peptide chain using the standard Fmoc-SPPS protocol, incorporating this compound at the desired position.
-
Final Fmoc Removal: Remove the N-terminal Fmoc group of the final amino acid with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).
-
Tfa Deprotection: Treat the resin with a solution of 1 M aqueous piperidine. The reaction time can vary, with some reports suggesting 6-24 hours at room temperature. Monitor the deprotection using a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
Washing: Wash the resin extensively with water, followed by DMF and DCM to remove residual piperidine and water.
-
On-Resin Modification: The exposed ε-amino group of lysine is now available for further reaction, such as coupling to another amino acid, a fatty acid, or a fluorescent label.
Final Cleavage and Deprotection
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and other side-chain protecting groups. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Orthogonality
The following diagrams illustrate the key concepts in the comparison of this compound and Fmoc-Lys(Boc)-OH.
Conclusion
The selection between Fmoc-Lys(Boc)-OH and this compound is fundamentally a strategic one based on the desired final peptide structure.
-
Fmoc-Lys(Boc)-OH remains the standard choice for the routine synthesis of linear peptides. Its integration into SPPS is seamless, with the Boc group being conveniently removed during the final TFA cleavage step. However, researchers must be mindful of potential side reactions from the generated tert-butyl carbocation and employ appropriate scavengers.
-
This compound is an invaluable tool for the synthesis of more complex peptides that require on-resin modification of the lysine side chain. Its key advantage is the orthogonality of the Tfa group, which can be selectively removed under basic conditions without affecting the acid-labile protecting groups on other amino acids. This allows for the site-specific introduction of branches, labels, or other modifications, expanding the repertoire of accessible peptide structures.
Ultimately, a thorough understanding of the chemistry of these protecting groups and the overall synthetic plan will enable the researcher to choose the most suitable lysine derivative to achieve their desired product with high yield and purity.
References
A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH
For Researchers, Scientists, and Drug Development Professionals: Ensuring the purity of raw materials like Fmoc-Lys(Tfa)-OH is a critical step in peptide synthesis and drug development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for purity assessment of this compound, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable method for your research needs.
Introduction to Purity Assessment of this compound
Nα-Fmoc-Nε-trifluoroacetyl-L-lysine (this compound) is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the trifluoroacetyl (Tfa) group on the ε-amino group allow for orthogonal deprotection strategies, making it a valuable reagent for the synthesis of complex peptides. The purity of this raw material directly impacts the yield and purity of the final peptide product. Therefore, robust analytical methods are essential to accurately determine its purity and identify any potential impurities.
High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the industry standard for assessing the purity of Fmoc-protected amino acids. This technique offers high resolution, sensitivity, and quantitative accuracy. This guide will delve into the specifics of HPLC analysis for this compound and compare it with other analytical methods.
High-Performance Liquid Chromatography (HPLC) Analysis
RP-HPLC is the most common method for determining the purity of this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC Method for this compound
This section provides a typical experimental protocol for the purity assessment of this compound by RP-HPLC.
Table 1: HPLC Experimental Protocol
| Parameter | Recommended Conditions |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Gradient | 30% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of Mobile Phase A |
Data Presentation: Expected HPLC Profile
A typical HPLC chromatogram of high-purity this compound will show a major peak corresponding to the product and potentially some minor peaks representing impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Commercial suppliers often specify a purity of ≥96.0% or ≥97.0% by HPLC[1][2].
Table 2: Typical Retention Times of this compound and Potential Impurities
| Compound | Potential Identity | Typical Retention Time (min) |
| This compound | Main Product | ~15-18 |
| Impurity 1 | Des-Fmoc-Lys(Tfa)-OH | Early eluting |
| Impurity 2 | Di-Fmoc-Lys(Tfa)-OH | Later eluting |
| Impurity 3 | Fmoc-dipeptide | Later eluting |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact gradient conditions.
Comparison with Alternative Purity Assessment Methods
While HPLC is the primary method for purity assessment, other techniques can provide complementary information.
Table 3: Comparison of Purity Assessment Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Chromatographic separation based on polarity. | High resolution, quantitative, well-established. | May not identify all co-eluting impurities. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio. | Confirms molecular weight, highly sensitive. | Not inherently quantitative without standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity than HPLC, complex spectra for mixtures. |
| Chiral HPLC | Chromatographic separation of enantiomers. | Determines enantiomeric purity. | Requires specialized chiral columns and methods. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for HPLC purity assessment and the relationship between different analytical techniques.
Conclusion
The purity of this compound is paramount for the successful synthesis of high-quality peptides. RP-HPLC stands out as the primary and most reliable method for routine purity assessment, offering a balance of resolution, sensitivity, and quantitative accuracy. For a comprehensive characterization, especially during method development and for regulatory purposes, complementing HPLC with Mass Spectrometry for identity confirmation and NMR for structural elucidation and orthogonal purity assessment is highly recommended. Furthermore, when the stereochemical integrity is critical, Chiral HPLC should be employed to determine the enantiomeric purity. By utilizing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their this compound and ensure the integrity of their downstream applications.
References
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Containing N-ε-trifluoroacetyllysine (Lys(Tfa))
For researchers and professionals in drug development and proteomics, understanding the behavior of modified amino acids during mass spectrometry (MS) is critical for accurate peptide and protein characterization. The N-ε-trifluoroacetyllysine (Lys(Tfa)) modification is often used as a protective group in peptide synthesis. Its characterization by mass spectrometry, particularly in comparison to the biologically relevant N-ε-acetyllysine (Lys(Ac)), is essential for unambiguous identification. This guide provides a comparative overview of their behavior in tandem mass spectrometry (MS/MS), supported by established fragmentation data and detailed experimental protocols.
Executive Summary
The key differentiator between Lys(Tfa) and Lys(Ac) in mass spectrometry is their fragmentation pattern under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Lys(Ac) is characterized by specific immonium reporter ions and stability of the acetyl group on the lysine side chain.
-
Lys(Tfa) , in contrast, is expected to exhibit a characteristic neutral loss of its trifluoroacetyl group, a common fragmentation pathway for trifluoroacetylated compounds.
This fundamental difference allows for their unambiguous differentiation, which is crucial for quality control in synthetic peptide production and for distinguishing between synthetic modifications and biological post-translational modifications.
Comparative Fragmentation Analysis
The stability and fragmentation pathways of the modifying group on the lysine side chain are the most informative aspects when comparing Lys(Tfa) and Lys(Ac) using tandem mass spectrometry.
Table 1: Key Mass and Fragmentation Characteristics
| Characteristic | Lys(Tfa) | Lys(Ac) |
| Monoisotopic Mass of Modification | 96.9928 Da | 42.0106 Da |
| Primary Fragmentation Pathway | Neutral Loss of the Tfa group (predicted) | Backbone fragmentation (b- and y-ions) |
| Characteristic Neutral Loss | Expected loss of CF₃CHO (-98 Da) or TFA (-114 Da) | Generally not observed |
| Characteristic Reporter Ions | None reported | Immonium ions at m/z 126.1 and 143.1[1][2][3] |
Lys(Tfa) Fragmentation: While direct, published MS/MS spectra for Lys(Tfa)-containing peptides are not abundant, the fragmentation behavior can be predicted based on the known chemistry of trifluoroacetylated molecules. The strong electron-withdrawing nature of the fluorine atoms makes the trifluoroacetyl group susceptible to neutral loss during collisional activation. This would likely result in a prominent neutral loss of 98 Da (CF₃CHO) or 114 Da (CF₃COOH) from the precursor and fragment ions.
Lys(Ac) Fragmentation: The fragmentation of acetylated lysine is well-documented. Under CID or HCD conditions, the acetyl group is generally stable. The MS/MS spectra are typically dominated by b- and y-type ions resulting from peptide backbone cleavage. Crucially, specific immonium ions at m/z 126.1 and 143.1 serve as diagnostic markers for acetylated lysine[1][2]. The ion at m/z 126.1 is considered highly specific for acetyllysine.
Visualizing the Fragmentation Pathways
The distinct fragmentation behaviors of Lys(Tfa) and Lys(Ac) can be visualized to highlight their differences.
Caption: Predicted vs. Observed Fragmentation Pathways.
Experimental Protocols
The following outlines a typical workflow for the analysis of lysine-modified peptides by LC-MS/MS. This protocol is particularly established for the identification of acetylated peptides but is applicable for the analysis of trifluoroacetylated peptides as well.
Sample Preparation and LC-MS/MS
-
Protein Digestion: Proteins are digested into peptides using a protease such as trypsin. If Lys(Tfa) is a protecting group, the protein/peptide would be chemically synthesized.
-
Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~5% to ~40% Mobile Phase B over 60-120 minutes is common for separating complex peptide mixtures.
-
-
Mass Spectrometry Analysis:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: A full scan is performed to detect precursor peptide ions (e.g., m/z range 350-1500).
-
MS/MS Scan (Data-Dependent Acquisition): The most intense precursor ions are selected for fragmentation by CID or HCD.
-
Collision Energy: Normalized collision energy is typically stepped or set between 25-35%.
-
Detection: Fragment ions are analyzed in a high-resolution mass analyzer like an Orbitrap or TOF.
-
-
Data Analysis
-
Database Searching: The resulting MS/MS spectra are searched against a protein sequence database using software such as Mascot, Sequest, or MaxQuant.
-
Variable Modifications: The search parameters must include the specific lysine modification as a variable modification:
-
Acetylation: +42.0106 Da on lysine.
-
Trifluoroacetylation: +96.9928 Da on lysine.
-
-
Neutral Loss (for Lys(Tfa)): When searching for Lys(Tfa)-containing peptides, it is crucial to include a parameter for the potential neutral loss of the modification (e.g., -114.0 Da).
-
Spectral Interpretation:
-
For Lys(Ac) , look for the presence of immonium ions at m/z 126.1 and/or 143.1 to increase confidence in the identification.
-
For Lys(Tfa) , a significant peak corresponding to the precursor ion minus the neutral loss is expected.
-
Workflow Visualization
The general workflow for identifying modified peptides is outlined below.
Caption: General LC-MS/MS Workflow for Modified Peptides.
Conclusion
The mass spectrometric characterization of peptides containing Lys(Tfa) and Lys(Ac) reveals distinct fragmentation patterns that allow for their confident differentiation. While Lys(Ac) is identified by its characteristic immonium ions and stable modification, Lys(Tfa) is expected to be readily identified by a significant neutral loss of the trifluoroacetyl group. Understanding these differences is paramount for researchers in proteomics and drug development for accurate structural elucidation and quality control of synthetic peptides. The provided protocols and workflows offer a robust framework for the analysis of such modified peptides.
References
- 1. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility of immonium ions for assignment of epsilon-N-acetyllysine-containing peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonality of the Trifluoroacetyl (Tfa) Group in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. The principle of orthogonality—the ability to selectively remove one protecting group in the presence of others under distinct chemical conditions—is a cornerstone of modern peptide chemistry. This guide provides an objective comparison of the Trifluoroacetyl (Tfa) group's orthogonality, particularly in the context of acid-labile side-chain protecting groups commonly used in Boc-based solid-phase peptide synthesis (SPPS).
Executive Summary
The Trifluoroacetyl (Tfa) group serves as a highly effective amine-protecting group, demonstrating remarkable stability under the acidic conditions required to cleave common acid-labile protecting groups such as tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). Conversely, the Tfa group is readily removed under mild basic conditions, establishing its orthogonality with these acid-labile counterparts. This orthogonal property allows for the selective deprotection of side chains or the N-terminus without compromising the integrity of Tfa-protected amines, enabling complex peptide modifications and synthesis strategies.
Quantitative Comparison of Protecting Group Lability
While direct, side-by-side quantitative data on the stability of the Tfa group under various trifluoroacetic acid (TFA) concentrations is not extensively documented in comparative studies, its stability in acidic conditions is well-established qualitatively. The following table summarizes the deprotection conditions for the Tfa group and common acid-labile protecting groups, highlighting their orthogonal nature.
| Protecting Group | Structure | Typical Deprotection Conditions | Stability to Orthogonal Conditions |
| Trifluoroacetyl (Tfa) | CF₃CO- | Mild base (e.g., 0.1 M NaOH, piperidine) | Stable to strong acids (e.g., TFA, HF) |
| tert-Butyloxycarbonyl (Boc) | (CH₃)₃COCO- | Moderate to strong acid (e.g., 25-50% TFA in DCM) | Stable to mild base and hydrogenolysis |
| Trityl (Trt) | (C₆H₅)₃C- | Very mild acid (e.g., 1-10% TFA in DCM), Hydrogenolysis | Stable to mild base |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | (CH₃)₅(C₈H₇O)SO₂- | Strong acid (e.g., 95% TFA with scavengers) | Stable to mild base |
Experimental Protocols
Detailed methodologies for the cleavage of common acid-labile protecting groups are presented below. These protocols serve as a baseline for comparison when evaluating the stability of the Tfa group under acidic conditions.
Protocol 1: Cleavage of the Boc Group
Objective: To remove the Boc protecting group from the N-terminus of a peptide.
Reagents:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Prepare a cleavage cocktail of 25-50% TFA in DCM. For a standard deprotection, a solution of 50% TFA in DCM is common.[1]
-
Add the cleavage cocktail to the resin and agitate for 30 minutes at room temperature.[1]
-
Filter the resin and wash thoroughly with DCM to remove the cleaved Boc group and excess TFA.
-
Neutralize the resulting trifluoroacetate salt with a hindered base (e.g., 10% diisopropylethylamine (DIEA) in DCM) to liberate the free amine.[1]
Protocol 2: Cleavage of the Trt Group
Objective: To selectively deprotect a Trt-protected side chain (e.g., Cys, His, Asn, Gln).
Reagents:
-
Trt-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the Trt-protected peptide-resin in DCM.
-
Prepare a cleavage cocktail with a low concentration of TFA. A common solution is 1-10% TFA in DCM with a scavenger such as TES. For example, a cocktail of TFA:DCM:TES in a 10:87.5:2.5 ratio can be used.[2]
-
Treat the resin with the cleavage cocktail for 30 minutes at room temperature.[2]
-
Filter the resin and wash extensively with DCM to remove the cleaved trityl cation and residual acid.
-
The peptide remains on the resin with other acid-labile groups (like Boc and Pbf) intact.
Protocol 3: Cleavage of the Pbf Group
Objective: To deprotect the Pbf group from an Arginine side chain, typically during the final cleavage from the resin.
Reagents:
-
Pbf-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 ratio)
Procedure:
-
Place the dried Pbf-protected peptide-resin in a reaction vessel.
-
Prepare the cleavage cocktail, such as Reagent K, which is suitable for peptides containing sensitive residues.
-
Add the cleavage cocktail to the resin (approximately 1-2 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin to collect the filtrate containing the cleaved and deprotected peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
Visualizing Orthogonality and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and workflows discussed in this guide.
Conclusion
The Trifluoroacetyl (Tfa) group presents a valuable tool in the arsenal of peptide chemists, offering a robust and orthogonal protecting group strategy when used in conjunction with acid-labile protecting groups. Its stability in strong acidic conditions, such as those employed for the cleavage of Boc, Trt, and Pbf groups, allows for selective deprotection and modification of peptides. The ability to remove the Tfa group under mild basic conditions further enhances its utility in complex synthetic schemes. Researchers and drug development professionals can leverage the orthogonality of the Tfa group to design more efficient and versatile routes for the synthesis of novel and modified peptides.
References
A Comparative Guide to Analytical Methods for Confirming Selective Removal of the Trifluoroacetyl (Tfa) Group
For Researchers, Scientists, and Drug Development Professionals
The trifluoroacetyl (Tfa) group is a valuable protecting group for amines and alcohols in organic synthesis due to its stability under various conditions and its facile removal under mild basic conditions. Confirmation of the complete and selective removal of the Tfa group is a critical step in multi-step synthesis to ensure the desired product's purity and yield. This guide provides an objective comparison of common analytical methods used to monitor the deprotection of the Tfa group, supported by experimental data and detailed protocols.
Overview of Analytical Methods
Several analytical techniques can be employed to effectively monitor the cleavage of the Tfa group. The choice of method depends on factors such as the structure of the molecule, the required sensitivity, and the availability of instrumentation. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC).
Quantitative Performance Comparison
The following table summarizes the key indicators for confirming the removal of the Tfa group using different analytical techniques. The data presented is a representative example based on the deprotection of an N-trifluoroacetylated indole derivative.
| Analytical Method | Parameter | Tfa-Protected Compound | Deprotected Compound | Confirmation of Removal |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -70 to -77 ppm (s, 3F) | Signal Absent | Complete disappearance of the singlet corresponding to the -CF₃ group. |
| ¹H NMR | Chemical Shift (δ) | Protons adjacent to the N-Tfa group are deshielded. | Protons adjacent to the newly formed -NH group shift upfield. Appearance of a new N-H proton signal. | Disappearance of signals corresponding to the Tfa-protected starting material and appearance of new signals for the deprotected product. |
| Mass Spec. (LC-MS) | Molecular Weight (m/z) | [M+H]⁺ | [M-96+H]⁺ | A mass decrease of 96 Da, corresponding to the mass of the trifluoroacetyl group (C₂F₃O). |
| HPLC | Retention Time (t_R) | Typically longer due to the lipophilic nature of the Tfa group. | Typically shorter. | A shift to a shorter retention time, indicating the formation of a more polar compound. |
| TLC | R_f_ Value & Visualization | Higher R_f_ value. Not visible with ninhydrin stain. | Lower R_f_ value. Becomes visible as a colored spot (e.g., pink/purple) with ninhydrin stain. | Disappearance of the starting material spot and appearance of a new, more polar spot that is ninhydrin-positive. |
Mandatory Visualization
Experimental Workflow for Tfa Deprotection and Analysis
The following diagram illustrates a typical experimental workflow for the selective removal of a Tfa protecting group and the subsequent analysis to confirm its removal.
Logic Diagram for Method Selection
This diagram outlines the decision-making process for selecting the most appropriate analytical method.
Experimental Protocols
Thin-Layer Chromatography (TLC)
Principle: TLC separates compounds based on their polarity. The removal of the lipophilic Tfa group and the generation of a more polar amine or alcohol results in a lower Retention Factor (R_f_) value. The newly formed primary or secondary amine can be visualized with an amine-specific staining agent like ninhydrin.
Methodology:
-
Plate: Silica gel 60 F254.
-
Eluent: A solvent system that provides good separation of the starting material and product (e.g., a mixture of ethyl acetate and hexanes).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Procedure:
-
Spot the Tfa-protected starting material and the crude reaction mixture side-by-side on the TLC plate.
-
Develop the plate in the chosen eluent system.
-
Visualize the spots under UV light (254 nm).
-
Dry the plate and dip it into a ninhydrin staining solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid).[1]
-
Gently heat the plate with a heat gun until color develops.[2]
-
-
Confirmation: The disappearance of the starting material spot and the appearance of a new, lower R_f_ spot that turns a distinct color (typically pink to purple) with ninhydrin indicates successful deprotection.[2]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The removal of the Tfa group increases the polarity of the molecule, leading to a shorter retention time on a reversed-phase column.
Methodology:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 10% to 90% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the crude product in the initial mobile phase composition or a compatible solvent.
-
Procedure:
-
Inject the sample of the Tfa-protected starting material to determine its retention time.
-
Inject the crude reaction mixture.
-
-
Confirmation: The appearance of a new, earlier-eluting peak corresponding to the more polar deprotected product and the disappearance of the peak for the starting material confirm the reaction's progress. The relative peak areas can be used to estimate the conversion.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry. This technique provides unequivocal confirmation of the removal of the Tfa group by detecting the expected mass change.
Methodology:
-
LC Conditions: Similar to the HPLC method described above. Using formic acid as a mobile phase additive is often preferred over TFA for better MS sensitivity.
-
MS Detector: An electrospray ionization (ESI) source is commonly used.
-
Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Sample Preparation: The sample is prepared as for HPLC analysis.
-
Procedure:
-
Obtain the mass spectrum of the Tfa-protected starting material to confirm its molecular weight.
-
Analyze the crude reaction mixture by LC-MS.
-
-
Confirmation: The mass spectrum of the deprotected product will show a molecular ion peak that is 96 Da less than the starting material, corresponding to the loss of the C₂F₃O group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information. Both ¹H and ¹⁹F NMR are highly effective for monitoring Tfa deprotection.
¹⁹F NMR Methodology:
-
Principle: The trifluoromethyl group of the Tfa moiety gives a sharp singlet in the ¹⁹F NMR spectrum. The complete disappearance of this signal is a definitive indicator of Tfa group removal.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
Procedure:
-
Acquire a ¹⁹F NMR spectrum of the Tfa-protected starting material. The CF₃ signal will typically appear between -70 and -77 ppm.
-
Acquire a ¹⁹F NMR spectrum of the crude reaction product.
-
-
Confirmation: Complete removal of the Tfa group is confirmed by the absence of the characteristic CF₃ signal in the product spectrum.
¹H NMR Methodology:
-
Principle: The electron-withdrawing nature of the Tfa group influences the chemical shifts of nearby protons. Upon its removal, these protons will shift, and a new proton signal (e.g., N-H) will appear.
-
Solvent: A deuterated solvent in which the sample is soluble.
-
Procedure:
-
Record the ¹H NMR spectrum of the starting material, noting the chemical shifts of protons adjacent to the Tfa group.
-
Record the ¹H NMR spectrum of the crude product.
-
-
Confirmation: Comparison of the two spectra will show the disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the deprotected product. Specifically, look for an upfield shift of protons that were adjacent to the Tfa group and the appearance of a new, exchangeable proton signal for the newly formed amine or alcohol.
References
A Balancing Act in Biologics: The Cost-Benefit Analysis of Fmoc-Lys(Tfa)-OH in Large-Scale Peptide Synthesis
For researchers, scientists, and drug development professionals steering the complex process of large-scale peptide synthesis, the choice of protecting groups is a critical decision with far-reaching implications on cost, efficiency, and final product purity. This guide provides a comprehensive comparison of Fmoc-Lys(Tfa)-OH against its common counterparts—Fmoc-Lys(Boc)-OH, Fmoc-Lys(Mtt)-OH, and Fmoc-Lys(Dde)-OH—offering a data-driven analysis to inform strategic decisions in peptide manufacturing.
The trifluoroacetyl (Tfa) group, a long-standing tool in peptide chemistry, presents a unique set of advantages and disadvantages in the demanding environment of industrial-scale solid-phase peptide synthesis (SPPS). While often overshadowed by the more conventional Boc protecting group, a nuanced evaluation of its performance characteristics reveals scenarios where this compound can be a cost-effective and efficient alternative.
Performance and Cost: A Comparative Overview
A holistic cost-benefit analysis extends beyond the initial procurement price of the protected amino acid. It must encompass the entire synthesis workflow, including reagent consumption, cycle times, potential for side reactions, and the ultimate impact on yield and purity.
| Protected Amino Acid | Bulk Price (per kg, approximate) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| This compound | ~$1,500 - $2,500 | Mildly basic (e.g., aqueous piperidine) | Orthogonal to acid-labile groups; relatively low cost of deprotection reagents. | Potential for racemization and base-catalyzed side reactions; slower deprotection than Boc. |
| Fmoc-Lys(Boc)-OH | ~$1,000 - $2,000 | Acidic (e.g., TFA) | Well-established; robust; fast deprotection. | Not fully orthogonal in standard Fmoc-SPPS; requires strong acid for final cleavage. |
| Fmoc-Lys(Mtt)-OH | ~$20,000 - $30,000 | Very mild acid (e.g., 1-2% TFA in DCM) | Highly orthogonal; allows for selective on-resin modification. | High cost of the raw material. |
| Fmoc-Lys(Dde)-OH | ~$1,000 - $1,500 | Hydrazine-based reagents | Orthogonal to both acid and base-labile groups. | Use of toxic hydrazine; potential for side reactions. |
Note: Prices are estimates based on publicly available data and can vary significantly based on supplier, purity, and volume.
Delving into the Data: A Head-to-Head Comparison
While direct industrial-scale comparative data is often proprietary, a synthesis of available literature and supplier information allows for a qualitative and semi-quantitative assessment of these protecting groups in a large-scale context.
This compound: The Economical Orthogonal Choice
The primary appeal of the Tfa group lies in its orthogonality to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS. It can be removed under mildly basic conditions, typically with aqueous piperidine, which can be an advantage when trying to avoid repeated strong acid treatments during synthesis.
Key Performance Indicators:
-
Yield and Purity: While generally providing good yields, the use of aqueous base for deprotection can sometimes lead to side reactions such as hydrolysis of the peptide-resin linkage or racemization, potentially impacting the final purity and requiring more rigorous purification.
-
Cycle Time: The deprotection of the Tfa group is generally slower than the acid-catalyzed removal of the Boc group, which can extend overall synthesis time.
-
Cost-Effectiveness: The lower raw material cost compared to Mtt and the use of inexpensive deprotection reagents make it an economically attractive option, provided that potential yield losses and increased purification costs are carefully managed.
Fmoc-Lys(Boc)-OH: The Industry Standard
Fmoc-Lys(Boc)-OH is the most widely used derivative for incorporating lysine in Fmoc-SPPS due to its robustness and compatibility with standard protocols.
Key Performance Indicators:
-
Yield and Purity: Generally provides high yields and purity due to the clean and rapid deprotection with TFA.
-
Cycle Time: The acid-lability of the Boc group allows for fast deprotection cycles, contributing to shorter overall synthesis times.
-
Cost-Effectiveness: The raw material is relatively inexpensive, and its widespread use has led to highly optimized and cost-effective protocols. The main drawback is the non-orthogonality with the final TFA cleavage, which prevents selective on-resin modification of the lysine side chain.
Fmoc-Lys(Mtt)-OH: The Premium Orthogonal Option
The Mtt group offers the highest degree of orthogonality, allowing for its selective removal under very mild acidic conditions, leaving other acid-labile and base-labile protecting groups intact.
Key Performance Indicators:
-
Yield and Purity: Enables the synthesis of complex peptides requiring on-resin modifications with high precision, leading to high purity of the final product.
-
Cycle Time: The deprotection step itself is rapid, but the overall process may be longer due to the additional steps required for selective modification.
-
Cost-Effectiveness: The significantly higher cost of the raw material is the primary barrier to its widespread use in large-scale synthesis, limiting its application to high-value peptides where selective modification is essential.
Fmoc-Lys(Dde)-OH: The Hydrazine-Labile Alternative
The Dde group provides another layer of orthogonality, as it is cleaved by hydrazine, a condition that does not affect acid- or base-labile protecting groups.
Key Performance Indicators:
-
Yield and Purity: Can provide high purity for complex peptides requiring multiple orthogonal protection schemes.
-
Cycle Time: The deprotection step with hydrazine is typically efficient.
-
Cost-Effectiveness: The raw material cost is comparable to Fmoc-Lys(Boc)-OH. However, the use of toxic and potentially explosive hydrazine raises significant safety and waste disposal concerns in a large-scale manufacturing environment, adding to the overall cost and complexity.
Experimental Protocols: A Glimpse into the Lab
The following are representative protocols for the deprotection of the various lysine side-chain protecting groups in a solid-phase peptide synthesis context. These are intended as a guide and would require optimization for a specific peptide and scale of synthesis.
Protocol 1: Deprotection of the Tfa Group
-
Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a solution of 1 M piperidine in water.
-
Deprotection Reaction: Treat the resin with the deprotection solution for 2-4 hours at room temperature. Monitor the reaction for completeness using a ninhydrin test.
-
Washing: Thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF to prepare for the next coupling step.
Protocol 2: Deprotection of the Boc Group (Final Cleavage)
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the precipitated peptide, wash with cold ether, and dry under vacuum.
Protocol 3: Deprotection of the Mtt Group
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Deprotection Solution: Prepare a solution of 1-2% TFA in DCM containing 5% TIS.
-
Deprotection Reaction: Treat the resin with the deprotection solution for 5-10 minutes. Repeat the treatment until the yellow color of the Mtt cation is no longer observed in the washings.
-
Neutralization and Washing: Wash the resin with DCM, followed by a neutralization wash with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF, and finally with DMF.
Protocol 4: Deprotection of the Dde Group
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Solution: Prepare a solution of 2% hydrazine hydrate in DMF.
-
Deprotection Reaction: Treat the resin with the deprotection solution for 3-10 minutes. Repeat the treatment 2-3 times.
-
Washing: Thoroughly wash the resin with DMF.
Visualizing the Workflow: A Comparative Diagram
The choice of lysine protecting group dictates a distinct workflow in the overall synthesis strategy.
Logical Decision Pathway
The selection of the most appropriate lysine protecting group is a multifactorial decision. The following logical pathway can guide this process:
Conclusion: A Strategic Choice for Optimal Outcomes
The decision to use this compound in large-scale peptide synthesis is a strategic one that requires a thorough evaluation of the specific project requirements. While Fmoc-Lys(Boc)-OH remains the workhorse for many applications due to its simplicity and cost-effectiveness, this compound offers a valuable orthogonal protection strategy at a more accessible price point than Fmoc-Lys(Mtt)-OH.
For projects where on-resin modification of lysine is not required, Fmoc-Lys(Boc)-OH is often the most straightforward and economical choice. However, when orthogonality is necessary and the high cost of Fmoc-Lys(Mtt)-OH is prohibitive, this compound emerges as a compelling alternative. Its successful implementation hinges on careful process optimization to mitigate the risks of side reactions and to manage potentially longer cycle times. Ultimately, a comprehensive understanding of the trade-offs between cost, performance, and process complexity will enable researchers and manufacturers to make the most informed decision for their large-scale peptide synthesis campaigns.
A Comparative Guide to Fmoc-Lys(Tfa)-OH in Drug Discovery: A Case Study in Cancer Theranostics
In the landscape of drug discovery and development, the synthesis of complex peptides with high purity and yield is paramount. The strategic use of protecting groups for reactive amino acid side chains is a critical determinant of success in solid-phase peptide synthesis (SPPS). For lysine residues, which are frequently used as sites for conjugation of payloads such as imaging agents or drugs, the choice of a suitable protecting group is crucial. This guide provides a comparative analysis of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) against other commonly used lysine-protecting groups. We will delve into a specific case study involving the synthesis of a fluorescently-labeled peptide conjugate for cancer theranostics to illustrate the practical application and performance of this compound.
Case Study: Synthesis of a Pteroate-Rhodamine B Conjugate for Targeting Folate Receptor-Positive Cancers
A novel theranostic agent, a pteroate-rhodamine B conjugate, was synthesized for the targeted imaging and potential therapy of cancers that overexpress the folate receptor. The synthesis employed Fmoc-based SPPS, where this compound played a pivotal role in the site-specific attachment of the rhodamine B fluorescent tag.[1] The trifluoroacetyl (Tfa) group's orthogonality to the acid-labile side-chain protecting groups and the resin linkage allowed for its selective removal under basic conditions, enabling the specific labeling of the lysine side chain while the peptide remained on the solid support.
Performance Comparison of Lysine Protecting Groups
The selection of a lysine protecting group is dictated by the overall synthetic strategy, including the desired point of modification and the stability of the target molecule to various deprotection conditions. Below is a comparison of this compound with other commonly used lysine derivatives in the context of synthesizing modified peptides.
| Protecting Group | Structure of Protected Lysine Side Chain | Deprotection Conditions | Key Advantages | Potential Drawbacks | Reported Purity (similar applications) | Reported Yield (similar applications) |
| Trifluoroacetyl (Tfa) | -NH-CO-CF₃ | Aqueous Piperidine (e.g., 2M, 6-12h)[1] or other basic conditions | Orthogonal to acid-labile groups; Stable during standard Fmoc-SPPS cycles. | Requires extended basic treatment for removal, which could affect sensitive sequences. | High purity reported for fluorescent conjugates.[1] | High yield reported for the overall synthesis.[1] |
| tert-Butoxycarbonyl (Boc) | -NH-CO-O-tBu | Strong acids (e.g., TFA) | Stable to the basic conditions of Fmoc removal; Widely used and well-established. | Not suitable for on-resin side-chain modification as it's removed during final cleavage. | >99% (for the amino acid) | Generally high for standard SPPS. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | See Diagram | 2% Hydrazine in DMF | Orthogonal to both acid- and base-labile groups; Allows for on-resin modification. | Potential for migration to other free amines; Hydrazine can be problematic for certain functional groups. | High yields reported for biotinylated peptides. | High yields reported. |
| 4-Methyltrityl (Mtt) | -NH-Trt(4-Me) | Mildly acidic conditions (e.g., 1% TFA in DCM) | Very acid-labile, allowing for selective deprotection on-resin; Orthogonal to Fmoc and tBu groups. | The bulky group can cause steric hindrance. | High purity reported for the synthesis of the amino acid derivative. | High overall yield (42%) for the synthesis of the amino acid derivative. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures in drug discovery.
Protocol 1: Solid-Phase Synthesis of Pteroate-Peptide Conjugate using this compound
This protocol is adapted from the synthesis of the pteroate-rhodamine B conjugate.
-
Resin Swelling: Swell H-Cys(Trt)-2-ClTrt resin in dichloromethane (DCM) followed by dimethylformamide (DMF).
-
Fmoc-Amino Acid Coupling: Couple Fmoc-protected amino acids (Fmoc-Asp(Ot-Bu)-OH, Boc-Dap(Fmoc)-OH, and this compound) sequentially using PyBOP and DIPEA in DMF. Monitor coupling completion with the Kaiser test.
-
Fmoc Deprotection: After each coupling, remove the Fmoc group with 20% piperidine in DMF.
-
Chain Elongation: Continue coupling with Fmoc-8-aminocaprylic acid and subsequently with N¹⁰-(trifluoroacetyl)pteroic acid.
-
Selective Tfa Deprotection: Treat the resin-bound peptide with 2 M aqueous piperidine for 6-12 hours at room temperature to remove the Tfa group from the lysine side chain. Confirm deprotection with the Kaiser test.
-
On-Resin Fluorescent Labeling: Couple Rhodamine B to the deprotected lysine side chain using PyBOP and DIPEA in DMF for 6 hours.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: General On-Resin Fluorescent Labeling of a Peptide
This protocol provides a general workflow for labeling a peptide with a fluorescent dye on the solid support.
-
Peptide Synthesis: Assemble the peptide sequence on a suitable resin using standard Fmoc-SPPS, incorporating a lysine residue protected with an orthogonal protecting group (e.g., Tfa, Dde, Mtt) at the desired labeling site.
-
Orthogonal Deprotection: Selectively remove the lysine side-chain protecting group using the appropriate deprotection conditions as listed in the comparison table.
-
Washing: Thoroughly wash the resin to remove deprotection reagents and byproducts.
-
Dye Coupling: Dissolve the fluorescent dye with a carboxylic acid handle (e.g., Rhodamine B) and a coupling agent (e.g., HATU, HBTU, or PyBOP) in DMF. Add a base such as DIPEA and add the mixture to the resin. Allow the reaction to proceed for 2-6 hours at room temperature.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess dye and coupling reagents.
-
Cleavage and Purification: Proceed with the standard cleavage and purification protocols as described above.
Visualizing the Experimental Workflow and Signaling Pathway
Diagrams created using Graphviz provide a clear visual representation of complex processes.
Caption: A flowchart illustrating the key steps in the solid-phase synthesis of the pteroate-rhodamine B conjugate.
Caption: An overview of the folate receptor-mediated signaling pathways implicated in cancer cell proliferation and survival.
Conclusion
The use of this compound provides a valuable strategy for the synthesis of complex, site-specifically modified peptides. Its key advantage lies in the orthogonality of the Tfa protecting group, which can be selectively removed under basic conditions, leaving acid-labile protecting groups intact. This is particularly beneficial for on-resin modifications, such as the attachment of fluorescent dyes, as demonstrated in the synthesis of the pteroate-rhodamine B conjugate. While other protecting groups like Dde and Mtt also offer orthogonality, the choice of the most suitable protecting group will depend on the specific requirements of the synthetic target and the overall chemical strategy. This guide provides researchers and drug development professionals with a comparative framework to make informed decisions for the efficient and successful synthesis of modified peptides for a wide range of applications in drug discovery.
References
Safety Operating Guide
Proper Disposal of Fmoc-Lys(Tfa)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the disposal of Fmoc-Lys(Tfa)-OH, a commonly used amino acid derivative in peptide synthesis. Adherence to these procedural guidelines is critical for minimizing risks and meeting regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical first step in mitigating any potential exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH. |
| Hand Protection | Handle with gloves. Inspect gloves prior to use. Use proper glove removal technique. |
| Skin Protection | Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace. |
| Respiratory | Use a dust mask when handling large quantities. Ensure adequate ventilation. |
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Handle in accordance with good industrial hygiene and safety practices.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.
-
Waste Identification and Segregation:
-
Properly identify the waste as this compound.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Containerization:
-
Place the waste this compound, including any contaminated materials (e.g., weighing paper, gloves), into a designated, clearly labeled, and sealable waste container.
-
The container must be appropriate for solid chemical waste.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be designated for hazardous waste.
-
-
Professional Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [2]
-
Contact a licensed and certified chemical waste disposal service to arrange for pickup and proper disposal.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
It is the responsibility of the waste generator to determine the proper waste identification and disposal methods in compliance with applicable regional, national, and local laws and regulations.[1]
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with this compound using appropriate cleaning agents.
-
Dispose of any cleaning materials (e.g., wipes, absorbents) as contaminated waste.
-
Logical Workflow for this compound Disposal
Caption: Logical workflow for the safe and compliant disposal of this compound.
Key Experimental Protocol Considerations
While this document focuses on disposal, it is important to note that the properties of this compound are relevant to its use in experimental protocols.
| Property | Value/Information | Reference |
| Chemical Formula | C₂₃H₂₃F₃N₂O₅ | |
| Molecular Weight | 464.43 g/mol | |
| CAS Number | 76265-69-5 | |
| Appearance | White to slight yellow to beige powder | |
| Storage Temperature | 2-30°C |
The trifluoroacetyl (Tfa) protecting group on the lysine side-chain can be selectively removed by aqueous basic hydrolysis, a key step in many peptide synthesis protocols.
Signaling Pathway for Safe Chemical Handling
The principles of safe chemical handling and disposal are part of a larger laboratory safety signaling pathway, which prioritizes hazard identification, risk assessment, and control measures.
References
Personal protective equipment for handling Fmoc-Lys(Tfa)-OH
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Fmoc-Lys(Tfa)-OH, a commonly used protected amino acid in peptide synthesis. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
This compound is a white to off-white solid powder.[1] While specific hazard data for this compound is not extensively published, a conservative approach to handling is recommended based on its components: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the lysine amino acid, and the trifluoroacetyl (Tfa) protecting group on the side chain. The Tfa group suggests that trifluoroacetic acid (TFA) related hazards should be considered, as TFA is a highly corrosive and volatile liquid.[2][3][4][5]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks is necessary to determine the full scope of required PPE. However, the following table outlines the minimum recommended PPE for handling this compound in both solid and solution forms.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder | Safety glasses with side shields or chemical splash goggles. | Disposable nitrile gloves. | Laboratory coat. | N95 respirator if weighing outside of a ventilated enclosure. |
| Working with Solutions | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard. | Chemical-resistant gloves (e.g., nitrile). Double gloving may be necessary for added protection. | Chemical-resistant lab coat. | Work within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Recommended storage temperatures are typically between 2-8°C or 2-30°C.
-
Ensure the container is tightly sealed when not in use.
2. Handling the Solid Compound:
-
Perform all manipulations of the solid powder, such as weighing, within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
After handling, thoroughly wash hands and any exposed skin.
3. Preparing Solutions:
-
Work within a certified chemical fume hood.
-
Slowly add the solid this compound to the solvent to prevent splashing. Common solvents in peptide synthesis include dimethylformamide (DMF).
-
If dissolving in an acidic solution, be aware of potential exothermic reactions.
4. Use in Peptide Synthesis:
-
Standard solid-phase peptide synthesis (SPPS) involves cycles of deprotection and coupling.
-
Fmoc Deprotection: This step typically uses a solution of piperidine in DMF. Piperidine is a toxic and flammable liquid; handle with extreme care in a fume hood.
-
Cleavage from Resin: The final cleavage of the peptide from the solid support and removal of the Tfa group often involves strong acids like trifluoroacetic acid (TFA). TFA is extremely corrosive and can cause severe skin and eye burns. Always wear appropriate PPE, including acid-resistant gloves and a face shield, when working with TFA.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste:
-
Dispose of contaminated materials such as gloves, weigh boats, and paper towels in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
All liquid waste containing this compound, solvents (e.g., DMF), piperidine, and/or TFA must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Do not pour any of this waste down the drain.
-
TFA waste should be segregated from incompatible materials like bases and oxidizers.
-
-
Waste Collection:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health & Safety (EH&S) department.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill:
-
For a minor spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For a large spill, evacuate the area and contact your institution's emergency response team.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
